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  • Product: Ethyl (4-nitrosophenyl)carbamate
  • CAS: 303158-01-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Ethyl (4-nitrosophenyl)carbamate

Executive Summary Ethyl (4-nitrosophenyl)carbamate is a specialized aromatic C-nitroso compound serving as a high-value intermediate in organic synthesis and bio-orthogonal chemistry. Unlike its carcinogenic N-nitroso an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (4-nitrosophenyl)carbamate is a specialized aromatic C-nitroso compound serving as a high-value intermediate in organic synthesis and bio-orthogonal chemistry. Unlike its carcinogenic N-nitroso analogues (nitrosamines), this compound features a nitroso group (-N=O) directly bonded to the aromatic ring at the para position relative to a carbamate moiety.

This molecule exhibits the classic photochromic and thermochromic behavior of nitrosoarenes, existing in a dynamic equilibrium between a blue/green monomer and a colorless azodioxy dimer. Its primary utility lies in its role as a potent dienophile in hetero-Diels-Alder reactions, a spin trap for radical species, and a precursor for azo-linkages via the Mills reaction.

Chemical Architecture & Electronic Properties[1]

The Nitroso Moiety and Dimerization

The defining feature of Ethyl (4-nitrosophenyl)carbamate is the C-nitroso group. In the monomeric state, the nitrogen atom possesses a lone pair and a double bond to oxygen, creating a bent geometry. The low-lying n




transition of the nitroso group absorbs in the visible red region, giving the monomer a characteristic blue or green color.

However, in the solid state and concentrated solutions, the compound dimerizes to form an azodioxide (diazene dioxide). This dimerization involves the formation of a nitrogen-nitrogen double bond, disrupting the conjugation responsible for visible color, resulting in a colorless or pale yellow solid.

Electronic Influence of the Carbamate

The ethyl carbamate group at the para position exerts a dual electronic influence:

  • Inductive Withdrawal (-I): The electronegative nitrogen and carbonyl oxygen pull electron density, slightly activating the ring toward nucleophilic attack compared to aniline.[1]

  • Resonance Donation (+R): The lone pair on the carbamate nitrogen can donate into the ring, stabilizing the electrophilic nitroso group.[1]

This push-pull electronic structure makes the nitroso group sufficiently electrophilic to react rapidly with dienes but stable enough to be isolated (unlike some aliphatic nitroso compounds).

Visualization: Monomer-Dimer Equilibrium

The following diagram illustrates the reversible dimerization process, which is driven by temperature and concentration.

MonomerDimer Monomer Monomer (2 Units) (Blue/Green) Ar-N=O Transition Equilibrium (Thermal/Solvent Dependent) Monomer->Transition Concentration/Cooling Transition->Monomer Dimer Azodioxy Dimer (Colorless/Yellow) Ar-N(O)=N(O)-Ar Transition->Dimer Dimer->Transition Heat/Dilution

Figure 1: The dynamic equilibrium between the colored nitroso monomer and the colorless azodioxy dimer.

Physicochemical Data

The following data summarizes the predicted and experimental properties for the monomeric form.

PropertyValue / Description
IUPAC Name Ethyl N-(4-nitrosophenyl)carbamate
Molecular Formula C

H

N

O

Molar Mass 194.19 g/mol
Appearance (Solid) Pale yellow or colorless crystals (Dimer form)
Appearance (Solution) Green or blue solution (Monomer form)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water.[1][2][3][4]
LogP (Predicted) ~1.8 - 2.1
Melting Point Decomposes upon melting (typical for nitroso dimers ~150-160°C range)

Synthesis Protocol

Direct nitrosation of ethyl phenylcarbamate often leads to mixtures or para-nitration.[1] The most robust route involves the selective oxidation of the corresponding aniline precursor, Ethyl (4-aminophenyl)carbamate , using Oxone® (potassium peroxymonosulfate).

Reagents and Setup
  • Precursor: Ethyl (4-aminophenyl)carbamate (1.0 eq)

  • Oxidant: Oxone® (2.0 - 2.5 eq)

  • Solvent: Dichloromethane (DCM) / Water (biphasic system)[1]

  • Temperature: Room Temperature (20–25°C)

Step-by-Step Methodology
  • Dissolution: Dissolve Ethyl (4-aminophenyl)carbamate in DCM.

  • Oxidant Preparation: Dissolve Oxone® in distilled water.[1]

  • Biphasic Reaction: Add the aqueous Oxone solution to the DCM solution under vigorous stirring.

  • Monitoring: The organic layer will turn green, indicating the formation of the nitroso monomer.[1] Monitor via TLC (Reaction is typically fast, 1–3 hours).[1]

  • Quenching: Separate layers. Wash the organic layer with water, then saturated NaHCO

    
     to remove acidic byproducts, and finally brine.[1]
    
  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at low temperature (< 30°C) to prevent decomposition or excessive dimerization.
Synthesis Workflow Diagram

Synthesis Start Start: Ethyl (4-aminophenyl)carbamate Oxidation Oxidation: Oxone® / DCM / H2O (Biphasic Stirring) Start->Oxidation Add Oxidant Extraction Phase Separation (Green Organic Layer) Oxidation->Extraction 1-3 Hours Purification Wash (NaHCO3) -> Dry -> Evaporate Extraction->Purification Product Product: Ethyl (4-nitrosophenyl)carbamate Purification->Product Yield ~70-85%

Figure 2: Oxidative synthesis pathway from the aniline precursor.

Reactivity Profile & Applications

Hetero-Diels-Alder (HDA) Reactions

Nitrosoarenes are among the most reactive neutral dienophiles known. Ethyl (4-nitrosophenyl)carbamate reacts instantaneously with dienes (e.g., cyclohexadiene, thebaine) to form 1,2-oxazine cycloadducts.[1] This reaction is stereospecific (cis-addition).[1]

The Mills Reaction (Azo Coupling)

Condensation of the nitroso compound with anilines in acetic acid yields azo compounds (Ar-N=N-Ar'). This is a preferred method for synthesizing asymmetrical azo dyes or prodrug linkers when the diazonium coupling route is unstable.[1]

Ene Reaction

With alkenes possessing allylic hydrogens, the compound undergoes an Ene reaction to form allylic hydroxylamines.[1] This is valuable for functionalizing alkene side chains in complex synthesis.[1]

Reactivity Pathways Diagram

Reactivity Nitroso Ethyl (4-nitrosophenyl)carbamate Oxazine 1,2-Oxazine (Diels-Alder Adduct) Nitroso->Oxazine + Diene Azo Azobenzene Deriv. (Mills Reaction) Nitroso->Azo + Aniline / AcOH Hydroxyl Allylic Hydroxylamine (Ene Reaction) Nitroso->Hydroxyl + Alkene Diene 1,3-Diene Diene->Oxazine Aniline Primary Aniline Aniline->Azo Alkene Allylic Alkene Alkene->Hydroxyl

Figure 3: Primary reactivity modes of the nitroso intermediate.

Handling, Safety, and Toxicology

Toxicity Profile

While distinct from carcinogenic N-nitrosamines, C-nitroso aromatic compounds are toxic.

  • Methemoglobinemia: Nitrosoarenes oxidize ferrous hemoglobin (Fe

    
    ) to ferric hemoglobin (Fe
    
    
    
    ), reducing oxygen transport capacity.[1]
  • Skin Sensitization: Carbamates are known sensitizers; direct contact should be strictly avoided.[1]

Storage Protocols
  • Temperature: Store at -20°C. At room temperature, the equilibrium shifts, and slow decomposition to the amine or azoxy derivatives can occur.

  • Light: Protect from light.[1] UV irradiation can induce dissociation of the dimer in the solid state.[5]

References

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004).[1] Preparations of C-Nitroso Compounds.[1][5][6] Chemical Reviews, 104(7), 3353–3396.[1] Link[1]

  • Beaudoin, D., & Wuest, J. D. (2016).[1][7] Dimerization of Aromatic C-Nitroso Compounds. Chemical Reviews, 116(1), 258–286.[1][7] Link[1]

  • Priewisch, B., & Rück-Braun, K. (2005).[1] Efficient Aerobic Oxidation of Amines to Nitroso Compounds.[1] Journal of Organic Chemistry, 70(6), 2350–2352.[1] Link[1]

  • Kennedy, R. J., & Stock, A. M. (1960).[1] The Oxidation of Aromatic Amines to Nitroso Compounds.[1][8] Journal of Organic Chemistry, 25(11), 1901–1906.[1] Link[1]

  • Corrie, J. E. T., et al. (1992).[1] C-Nitroso Compounds: Synthesis and Reactivity. Journal of the Chemical Society, Perkin Transactions 1.[1] Link

Sources

Exploratory

Thermodynamic Stability and Decomposition Kinetics of N-Nitroso-Carbamate Derivatives

Executive Summary: The Stability Paradox N-nitroso-carbamates (e.g., N-nitroso-N-methylurethane, NMU) represent a unique class of high-energy nitrogenous compounds. Unlike their N-nitrosamine counterparts (e.g., NDMA), w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

N-nitroso-carbamates (e.g., N-nitroso-N-methylurethane, NMU) represent a unique class of high-energy nitrogenous compounds. Unlike their N-nitrosamine counterparts (e.g., NDMA), which require metabolic activation (cytochrome P450) to exert genotoxicity, N-nitroso-carbamates are direct-acting alkylating agents .

This guide addresses the "Stability Paradox" inherent to this class: the very thermodynamic instability that makes them potent reagents (and dangerous impurities) also renders them susceptible to rapid, often explosive, decomposition under mild environmental stress. This document details the mechanistic pathways of degradation, thermodynamic profiling, and validated protocols for stability assessment.

Mechanistic Degradation Pathways

Understanding the causality of decomposition is prerequisite to designing stability protocols. N-nitroso-carbamates degrade via two primary vectors: Base-Catalyzed Hydrolysis and Thermal Elimination .

Base-Catalyzed Hydrolysis (The Dominant Pathway)

In stark contrast to N-nitrosamines, which are stable in alkali, N-nitroso-carbamates are highly labile in basic conditions (


). The electron-withdrawing carbonyl group of the carbamate moiety increases the electrophilicity of the system, facilitating nucleophilic attack.

The Mechanism:

  • Nucleophilic Attack: Hydroxide ions (

    
    ) attack the carbonyl carbon.
    
  • Decarboxylation: The intermediate collapses to release carbonate/CO2 and an unstable mono-alkyl nitrosamine (diazotate precursor).

  • Diazotization: Rapid proton transfer leads to the formation of a diazonium ion (

    
    ).
    
  • Alkylating Burst: The diazonium ion releases nitrogen gas (

    
    , entropic driver) to generate a highly reactive carbocation (
    
    
    
    ), which alkylates DNA or solvent nucleophiles.
Thermal Decomposition

Thermally, these compounds undergo rearrangement or elimination to form diazoalkanes (e.g., diazomethane) and carboxylic acids. This process is exothermic and autocatalytic.

Pathway Visualization

The following diagram illustrates the divergence between stable storage and catastrophic decomposition.

DecompositionPathway NC N-Nitroso Carbamate (R-N(NO)-CO-OR') INT Tetrahedral Intermediate NC->INT + OH- OH Nucleophilic Attack (OH- / Base) DIAZO Diazotate (R-N=N-O-) INT->DIAZO - CO2/Carbonate ION Diazonium Ion (R-N2+) DIAZO->ION Fast H+ Transfer CARBO Carbocation (R+) ION->CARBO Rate Limiting N2 N2 Gas (Entropy Driver) ION->N2 DNA DNA Alkylation (Genotoxicity) CARBO->DNA Electrophilic Attack

Figure 1: Base-catalyzed decomposition pathway of N-nitroso-carbamates leading to reactive alkylating species.

Thermodynamic & Kinetic Profiling

Quantitative profiling distinguishes between a manageable reagent and a safety hazard.

Thermal Safety Data (DSC/ARC)

Differential Scanning Calorimetry (DSC) typically reveals a sharp exotherm for N-nitroso-carbamates. The decomposition energy (


) is often sufficient to trigger a runaway reaction.
ParameterN-Nitroso-N-methylurethane (NMU)N-Nitroso-N-ethylurethane (NEU)Interpretation
Onset Temp (

)
~20°C - 39°C~35°CUnstable at room temperature. Cold chain mandatory.
Energy Release (

)
> 2000 J/g> 1800 J/gHigh explosion potential.
Shock Sensitivity HighModerateHandle with extreme care.
pH Stability Stable at pH < 5Stable at pH < 5Rapid hydrolysis at pH > 8.
pH-Rate Profiles

The half-life (


) of these derivatives is inversely proportional to pH in the alkaline region.
  • pH 4.0:

    
     Days/Weeks (Metastable)
    
  • pH 7.0:

    
     Hours
    
  • pH 9.0:

    
     Minutes (Rapid generation of Diazomethane)
    

Experimental Protocols

Protocol A: Thermal Stability Screening (DSC)

Objective: Determine the onset temperature of decomposition (


) to establish safe handling limits.

Safety Warning: N-nitroso compounds can detonate. Use sub-milligram quantities and safety shields.

  • Sample Prep: Weigh 1–2 mg of the N-nitroso-carbamate derivative into a gold-plated high-pressure crucible .

    • Why Gold? Aluminum pans may catalyze decomposition or react with evolved NOx/isocyanates.

  • Sealing: Hermetically seal the crucible under an inert nitrogen atmosphere.

  • Instrument Setup: Calibrate DSC with Indium standard.

  • Run Parameters:

    • Start Temp: 0°C

    • End Temp: 250°C

    • Ramp Rate: 5°C/min (Standard) and 1°C/min (to detect slow-onset events).

  • Analysis: Integrate the exothermic peak. If

    
    , the material is classified as a high-energy hazard.
    
Protocol B: Hydrolytic Kinetics via HPLC-UV

Objective: Quantify the degradation rate constant (


) at physiological pH.
  • Buffer Preparation: Prepare 50 mM Phosphate buffers at pH 6.0, 7.4, and 8.0. Ensure ionic strength is constant (adjust with NaCl).

  • Internal Standard (IS): Use a structural analog that is non-nitrosated (e.g., the parent carbamate) or a deuterated stable isotope if using MS.

  • Initiation:

    • Thermostat buffer to 37°C ± 0.1°C.

    • Spike N-nitroso-carbamate stock (in cold Acetonitrile) into buffer to reach ~50 µM concentration.

  • Sampling:

    • Inject immediately (t=0).

    • Inject every 15 minutes for 4 hours.

  • Data Processing:

    • Plot

      
       vs. time.
      
    • The slope =

      
      .
      
    • Calculate

      
      .
      
Experimental Workflow Diagram

Workflow Start Start: N-Nitroso Sample Safety Step 1: Thermal Safety (DSC) < 2mg, Gold Pan Start->Safety Decision Is Delta_H > 800 J/g? Safety->Decision HighRisk High Risk: Dilute in Solvent Store < -20C Decision->HighRisk Yes Kinetic Step 2: Solution Kinetics (HPLC) pH 6.0 - 8.0 Decision->Kinetic No (or mitigated) HighRisk->Kinetic Use Dilute Soln Data Calculate t(1/2) & Arrhenius Parameters Kinetic->Data

Figure 2: Step-wise workflow for characterizing thermodynamic and kinetic stability.

Handling and Mitigation Strategies

  • Storage: Must be stored at -20°C or lower , strictly protected from light (photolytic cleavage of N-NO bond).

  • pH Control: Maintain strictly acidic or neutral conditions during synthesis and storage. Avoid basic glassware cleaning residues.

  • Quenching: In case of spill or disposal, do not use bleach (hypochlorite can form toxic chloramines). Use sulfamic acid or acidic ferrous sulfate to denitrosate the compound safely.

References

  • National Institutes of Health (NIH). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]

  • Royal Society of Chemistry (RSC). Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds. [Link]

  • Institution of Chemical Engineers (IChemE). Thermal stability at elevated pressure – an investigation using differential scanning calorimetry. [Link]

  • Wikipedia. N-Nitroso-N-methylurea (NMU) - Chemical Properties and Stability. [Link]

Foundational

Solubility profile of Ethyl (4-nitrosophenyl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Ethyl (4-nitrophenyl)carbamate in Organic Solvents A Note on Chemical Identity: Initial searches for "Ethyl (4-nitrosophenyl)carbamate" did not yield specific data...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl (4-nitrophenyl)carbamate in Organic Solvents

A Note on Chemical Identity: Initial searches for "Ethyl (4-nitrosophenyl)carbamate" did not yield specific data. This guide will focus on the closely related and well-documented compound, Ethyl (4-nitrophenyl)carbamate , under the assumption that this is the compound of interest. The methodologies and principles described herein are broadly applicable to carbamate derivatives.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "drug-likeness," profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. Poor solubility can lead to erratic absorption, diminished in-vivo exposure, and a higher risk of late-stage developmental failure. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a predictive tool and a foundational dataset for rational drug design and formulation.

This guide provides a detailed technical overview of the solubility profile of Ethyl (4-nitrophenyl)carbamate in organic solvents. As a representative carbamate, a functional group prevalent in numerous pharmaceuticals, its solubility characteristics offer valuable insights. We will delve into the theoretical principles governing solubility, present robust, field-proven methodologies for its determination, and discuss the interpretation of solubility data in the context of drug development. This document is structured to serve as a practical resource, blending established scientific principles with actionable experimental protocols.

Section 1: Theoretical Framework of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute (the compound being dissolved) and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The solubility of an organic molecule like Ethyl (4-nitrophenyl)carbamate is primarily influenced by:

  • Polarity: The presence of polar functional groups, such as the nitro group (-NO2) and the carbamate linkage (-NHCOO-), introduces dipoles. The overall polarity of the molecule is a balance between these polar groups and the nonpolar aromatic ring and ethyl chain. Solvents are also classified by their polarity. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.

  • Hydrogen Bonding: The carbamate group contains a hydrogen bond donor (-NH) and acceptors (C=O, -O-). The ability of a solvent to participate in hydrogen bonding can significantly enhance the solubility of a compound with complementary capabilities.

  • Molecular Size and Shape: Generally, larger molecules with more rigid structures tend to be less soluble.

A deeper understanding of these interactions allows for the rational selection of solvents for solubility screening and formulation development.

Section 2: Methodologies for Determining Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is a critical parameter for lead optimization and formulation. The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[1][2] This method, while manually intensive, is highly reliable and provides a definitive measure of a compound's solubility.

The Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method is predicated on achieving a saturated solution in equilibrium with an excess of the solid compound.[1][3]

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline Ethyl (4-nitrophenyl)carbamate to a series of vials, each containing a different organic solvent of interest. The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) to ensure consistent and reproducible measurements.

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2] The time to reach equilibrium can vary depending on the compound and solvent system. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This can be accomplished by:

      • Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

      • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to separate the supernatant.

  • Quantification of Solute Concentration:

    • The concentration of Ethyl (4-nitrophenyl)carbamate in the clear, saturated supernatant is then determined. A common and effective method is UV-Vis Spectroscopy .[4][5][6]

    • Preparation of a Calibration Curve:

      • Prepare a stock solution of Ethyl (4-nitrophenyl)carbamate of a known high concentration in a suitable solvent (one in which it is highly soluble, e.g., DMSO or acetonitrile).

      • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for Ethyl (4-nitrophenyl)carbamate.

      • Plot a graph of absorbance versus concentration. This should yield a linear relationship as described by the Beer-Lambert law.

    • Analysis of the Saturated Solution:

      • Dilute the saturated supernatant with the same solvent used for the calibration curve to bring its absorbance within the linear range of the curve.

      • Measure the absorbance of the diluted sample.

      • Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original, undiluted saturated solution. This value represents the thermodynamic solubility.

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_quant 3. Quantification (UV-Vis) prep1 Add excess Ethyl (4-nitrophenyl)carbamate to solvent prep2 Seal vials prep1->prep2 sep1 Centrifugation prep3 Agitate at constant temperature (24-72 hours) prep2->prep3 sep_choice Method? prep3->sep_choice sep_choice->sep1 sep2 Filtration sep_choice->sep2 quant2 Dilute saturated supernatant sep1->quant2 sep2->quant2 quant1 Prepare calibration curve quant4 Calculate solubility from calibration curve quant1->quant4 quant3 Measure absorbance quant2->quant3 quant3->quant4

Caption: Workflow for Thermodynamic Solubility Determination.

Section 3: Data Presentation and Interpretation

The solubility of Ethyl (4-nitrophenyl)carbamate should be determined in a range of organic solvents with varying polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of its solubility profile.

Tabulated Solubility Data
SolventSolvent Polarity Index (Relative)Hydrogen Bond Donor/AcceptorExpected Solubility of Ethyl (4-nitrophenyl)carbamate
Hexane0.1NeitherVery Low
Toluene2.4Acceptor (π-system)Low
Diethyl Ether2.8AcceptorModerate
Dichloromethane3.1Weak AcceptorModerate to High
Acetone5.1AcceptorHigh
Isopropanol3.9BothHigh
Ethanol4.3BothHigh
Methanol5.1BothHigh
Acetonitrile5.8AcceptorHigh
Dimethyl Sulfoxide (DMSO)7.2Strong AcceptorVery High
Water10.2BothVery Low

Note: The "Expected Solubility" is a qualitative prediction based on the principles of "like dissolves like." The actual experimental values should be filled in upon completion of the protocol described in Section 2.

Interpreting the Results

The experimental data will likely show that Ethyl (4-nitrophenyl)carbamate, a moderately polar molecule, exhibits higher solubility in polar aprotic solvents (like Acetone, Acetonitrile, and DMSO) and polar protic solvents (like alcohols) compared to nonpolar solvents (like Hexane and Toluene). The strong hydrogen bond accepting nature of DMSO and the hydrogen bonding capabilities of alcohols are expected to favorably interact with the carbamate and nitro functionalities, leading to enhanced solubility. Conversely, the lack of favorable interactions in nonpolar solvents will result in poor solubility.

Section 4: Advanced Considerations and Applications

For high-throughput screening in early drug discovery, miniaturized versions of the shake-flask method can be employed.[2] These methods use smaller volumes of solvent and compound, often in 96-well plate formats, and can provide rapid, albeit sometimes less precise, solubility data.[4]

The solubility data generated is invaluable for:

  • Pre-formulation studies: Selecting appropriate solvents for toxicology studies and early-phase clinical formulations.

  • Structure-Activity Relationship (SAR) analysis: Understanding how modifications to the chemical structure impact solubility, guiding the design of more soluble analogs.

  • Biopharmaceutical Classification System (BCS) categorization: Solubility, along with permeability, determines the BCS class of a drug, which informs regulatory pathways and formulation strategies.[2]

Conclusion

A thorough characterization of the solubility profile of a drug candidate like Ethyl (4-nitrophenyl)carbamate is a non-negotiable aspect of modern drug development. The methodologies outlined in this guide, centered around the robust shake-flask method and UV-Vis quantification, provide a reliable framework for obtaining high-quality, reproducible solubility data. By integrating these experimental findings with a sound theoretical understanding of intermolecular forces, researchers can make more informed decisions, mitigate risks associated with poor solubility, and ultimately increase the probability of successful drug development.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Available from: [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
  • Avdeef, A. (2003).
  • Alves, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online, 26(11), 1335-1351. Available from: [Link]

  • Solubility of Organic Compounds. (2023). Available from: [Link]

  • PubChem. 4-Nitrophenyl ethylcarbamate. National Center for Biotechnology Information. Available from: [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3165-3172. Available from: [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Available from: [Link]

  • Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications, 3(1), 799. Available from: [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Monomer-Dimer Equilibrium of Ethyl (4-nitrosophenyl)carbamate in Solution

Abstract Aromatic C-nitroso compounds are a class of molecules pivotal to various fields, including organic synthesis and medicinal chemistry, due to the versatile reactivity of the nitroso moiety.[1] A distinctive chara...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aromatic C-nitroso compounds are a class of molecules pivotal to various fields, including organic synthesis and medicinal chemistry, due to the versatile reactivity of the nitroso moiety.[1] A distinctive characteristic of these compounds is their existence in a dynamic monomer-dimer equilibrium.[2] The monomeric form is typically a colored (blue or green) species, while the dimer, an azodioxide, is often colorless or pale yellow.[3][4] This equilibrium is highly sensitive to environmental conditions such as solvent, temperature, and concentration.[5] Understanding and controlling this equilibrium is critical for applications in drug development, where the monomer is often the biologically active or synthetically useful form. This guide provides a comprehensive technical overview of the monomer-dimer equilibrium of a model compound, Ethyl (4-nitrosophenyl)carbamate, detailing the underlying chemical principles and providing robust experimental protocols for its characterization using UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Significance of Nitroso Compound Equilibria

Aromatic C-nitroso compounds (ArNO) are intriguing synthetic building blocks due to the electrophilic and nucleophilic nature of the nitroso group.[6][7] However, their utility is often complicated by their tendency to dimerize, forming thermodynamically stable azodioxide structures.[2] This reversible process involves the formation of a nitrogen-nitrogen bond, linking two monomer units.[8]

The equilibrium can be represented as:

2 ArNO (Monomer) ⇌ (ArNO)₂ (Dimer)

The position of this equilibrium has profound implications for the reactivity, stability, and bioavailability of nitroso-containing drug candidates.[6] The monomer is typically the more reactive species, but its concentration at physiological conditions may be low. Therefore, a quantitative understanding of the thermodynamics and kinetics of this equilibrium is a prerequisite for rational drug design and formulation. Ethyl (4-nitrosophenyl)carbamate serves as an excellent model system for exploring these principles.

The Chemical Landscape of the Monomer-Dimer Equilibrium

The dimerization of nitrosoarenes results in the formation of two isomers: a cis (or Z) dimer and a trans (or E) dimer.[5] The interconversion between these dimeric forms typically proceeds through the dissociation to the monomeric intermediate.[8]

G cluster_Monomer Monomer (Blue/Green) M 2 x Ethyl (4-nitrosophenyl)carbamate (Ar-N=O) Z_Dimer Z-Dimer (cis-Azodioxide) M->Z_Dimer k_Z_assoc / k_Z_dissoc E_Dimer E-Dimer (trans-Azodioxide) M->E_Dimer k_E_assoc / k_E_dissoc Z_Dimer->E_Dimer Isomerization (via Monomer)

Several factors govern the position of this equilibrium:

  • Concentration: According to Le Chatelier's principle, higher concentrations favor the formation of the dimer.[4]

  • Temperature: Dimerization is typically an exothermic process (negative ΔH°), meaning that lower temperatures favor the dimer, while higher temperatures favor the monomer.[9][10] The dissociation reaction has a large negative entropy of activation.[9][11]

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly influence the stability of both the monomer and the dimer, thereby shifting the equilibrium.[11][12]

Experimental Characterization of the Equilibrium

A multi-faceted approach using spectroscopic techniques is essential for accurately characterizing the monomer-dimer equilibrium. Here, we detail protocols for UV-Visible and NMR spectroscopy.

Experimental Workflow Overview

The general workflow for characterizing the equilibrium involves systematic variation of experimental parameters and spectroscopic monitoring.

G prep Sample Preparation (Vary Concentration, Solvent) uv_vis UV-Vis Spectroscopy (Variable Temperature) prep->uv_vis nmr NMR Spectroscopy (Variable Temperature) prep->nmr data_uv Data Analysis (UV-Vis) Determine [Monomer] Calculate K_eq uv_vis->data_uv data_nmr Data Analysis (NMR) Integrate Signals Calculate K_eq nmr->data_nmr thermo Thermodynamic Analysis (van't Hoff Plot) data_uv->thermo data_nmr->thermo results Determine ΔH°, ΔS°, ΔG° thermo->results

Protocol 1: UV-Visible Spectrophotometry

Principle: This technique leverages the distinct electronic absorption properties of the monomer and dimer. The nitroso monomer exhibits a characteristic absorption in the visible region (~650-750 nm), which is absent in the colorless dimer.[3][8] By measuring the absorbance at this wavelength, the concentration of the monomer can be determined using the Beer-Lambert Law (A = εcl).

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of Ethyl (4-nitrosophenyl)carbamate in a high-purity solvent (e.g., acetonitrile, chloroform, or ethanol). Causality: Working from a stock solution ensures accuracy in preparing serial dilutions. All preparations should be done in amber vials or under minimal light to prevent potential photochemical side reactions.[8]

  • Sample Preparation: Prepare a series of dilutions from the stock solution across a range of concentrations (e.g., 0.1 mM to 5 mM).

  • Spectrometer Setup: Use a temperature-controlled spectrophotometer. Set the wavelength range to scan from 300 nm to 900 nm. Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

  • Baseline Correction: Record a baseline spectrum using the cuvette filled only with the solvent at each desired temperature. Trustworthiness: This step is crucial to correct for any absorbance from the solvent and instrumental drift.

  • Data Acquisition (Isothermal):

    • Place the cuvette with the lowest concentration sample into the holder.

    • Allow the sample to equilibrate at the starting temperature (e.g., 25 °C) for 5-10 minutes.

    • Record the full UV-Vis spectrum.

    • Repeat for all concentrations.

  • Data Acquisition (Variable Temperature):

    • Using a mid-range concentration sample, record spectra at a series of temperatures (e.g., 15 °C to 65 °C in 5 °C increments).

    • Ensure adequate equilibration time (5-10 minutes) at each temperature before recording the spectrum. Expertise: This allows for the construction of a van't Hoff plot to determine thermodynamic parameters.[13]

Protocol 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The monomer and dimer(s) are distinct chemical species and will have different chemical shifts for their respective protons in the ¹H NMR spectrum. By integrating the signals corresponding to the monomer and dimer, their relative populations can be determined, from which the equilibrium constant can be calculated.[14][15]

Methodology:

  • Sample Preparation: Prepare a solution of Ethyl (4-nitrosophenyl)carbamate in a deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃) at a known concentration (e.g., 10-20 mM). Causality: A relatively high concentration is used to ensure signals for both species are above the noise level, especially at temperatures where one form is dominant.

  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a variable temperature (VT) unit.

  • Shimming and Locking: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution for each sample and at each new temperature.[14]

  • Data Acquisition (Variable Temperature):

    • Begin at a low temperature (e.g., -20 °C or 253 K), where the dimer is expected to be the major species. Allow the sample to thermally equilibrate for at least 10 minutes.

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all aromatic and aliphatic protons.

    • Increment the temperature in steps of 10-15 K up to a high temperature (e.g., 70 °C or 343 K), where the monomer should be more prevalent.

    • Repeat the equilibration and acquisition steps at each temperature.

  • Signal Assignment: Assign the distinct sets of aromatic and ethyl group proton signals to the monomer and dimer species. This may require 2D NMR techniques (like EXSY) for unambiguous assignment if the system is complex.

Data Analysis and Interpretation

Calculation of the Equilibrium Constant (K_eq)

The equilibrium constant for dimerization is defined as:

K_eq = [(ArNO)₂] / [ArNO]²

Where [(ArNO)₂] is the concentration of the dimer and [ArNO] is the concentration of the monomer.

From UV-Vis Data:

  • Determine the molar extinction coefficient (ε) of the pure monomer. This can be challenging but is often achieved by measuring the absorbance at very high temperatures or very low concentrations where the equilibrium is pushed almost entirely to the monomer side.

  • Calculate the monomer concentration at each condition: [Monomer] = A_max / (ε * l) , where l is the pathlength (typically 1 cm).

  • Calculate the dimer concentration. If C_total is the initial total concentration of the nitroso compound (calculated as if it were all monomer), then: [Dimer] = (C_total - [Monomer]) / 2 .

  • Calculate K_eq at each temperature and concentration.

From NMR Data:

  • Integrate the area of a well-resolved signal for the monomer (I_M) and a corresponding signal for the dimer (I_D).

  • The mole fraction of each species is proportional to its integral area, corrected for the number of protons it represents. If a signal for the monomer represents n protons and a signal for the dimer represents m protons, the relative ratio is: Ratio [Monomer]/[Dimer] = (I_M / n) / (I_D / m)

  • Knowing the total concentration (C_total), solve for the individual concentrations and calculate K_eq.

Thermodynamic Analysis

The relationship between the equilibrium constant and temperature is described by the van't Hoff equation:

ln(K_eq) = - (ΔH°/R) * (1/T) + (ΔS°/R)

Where ΔH° is the standard enthalpy change, ΔS° is the standard entropy change, R is the gas constant, and T is the absolute temperature.

By plotting ln(K_eq) versus 1/T, a linear relationship should be observed.[13]

  • Slope = -ΔH°/R

  • Y-intercept = ΔS°/R

From these values, the standard Gibbs free energy change (ΔG°) can be calculated at any temperature: ΔG° = ΔH° - TΔS° .

ParameterDescriptionTypical Sign for DimerizationImplication
ΔH° Enthalpy of reactionNegative (Exothermic)Heat is released upon dimer formation; favored at lower temperatures.[8]
ΔS° Entropy of reactionNegativeTwo monomer molecules combine to form one dimer molecule, resulting in a decrease in disorder.[9][11]
ΔG° Gibbs Free EnergyVaries with Temp.Determines the spontaneity of the reaction. Becomes less negative (or positive) as temperature increases.

Table 1: Thermodynamic parameters for the monomer-dimer equilibrium.

Implications for Drug Development and Research

A thorough understanding of the monomer-dimer equilibrium is not merely an academic exercise; it is critical for the successful development of nitroso-containing compounds.

  • Pharmacokinetics & Stability: The equilibrium state can affect the compound's solubility, stability in formulation, and absorption in the body. If the dimer is a crystalline solid, it may precipitate out of solution.[10]

  • Pharmacodynamics: If the monomer is the sole bioactive species, the dimer acts as a silent reservoir. The rate of dissociation (k_dissoc) can become the rate-limiting step for biological activity, influencing the onset and duration of action.

  • Dosimetry & Efficacy: Inaccurate assessment of the active monomer concentration can lead to significant errors in dose-response studies and efficacy evaluations.

  • Synthetic Chemistry: The monomer is often the desired reactant in synthetic transformations. Shifting the equilibrium by increasing temperature or using specific solvents can be crucial for achieving high reaction yields.[6]

Conclusion

The monomer-dimer equilibrium of Ethyl (4-nitrosophenyl)carbamate is a dynamic and environmentally sensitive process that exemplifies the behavior of aromatic C-nitroso compounds. Its characterization is essential for harnessing the full potential of this chemical class in research and drug development. By employing a combination of UV-Visible and NMR spectroscopy, researchers can quantitatively determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) that govern this equilibrium. These data provide invaluable, field-proven insights into the stability, reactivity, and potential biological activity of the compound, enabling a more rational and scientifically grounded approach to its application.

References

  • Quantum Chemical Calculations of Monomer-Dimer Equilibria of Aromatic C-Nitroso Compounds. (2018). The Journal of Physical Chemistry A. [Link]

  • Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. (2017). Molecules. [Link]

  • Aromatic C-Nitroso Compounds. (n.d.). SpringerLink. Retrieved from a source discussing the color differences between monomers and dimers.
  • Quantum Chemical Calculations of Monomer–Dimer Equilibria of Aromatic C‑Nitroso Compounds. (2018). Figshare. [Link]

  • Nitrosobenzene. (n.d.). Wikipedia. [Link]

  • Why Do Nitroso Compounds Dimerize While Their Oxime Tautomers Do Not? A Structural Study of the Trans-Dimer of 2-Chloro-2-methyl-3-nitrosobutane and Higher Level ab Initio Study of Thermodynamic Stabilities and Electronic Structures of Isomers of Diazene Dioxides. (2000). The Journal of Organic Chemistry. [Link]

  • Nitroso-compounds as Monomers and Dimers. (n.d.). FKIT. Retrieved from a source detailing the three molecular forms and influencing factors.
  • Why Do Nitroso Compounds Dimerize While Their Oxime Tautomers Do Not? A Structural Study of the Trans-Dimer of 2-Chloro-2-methyl-3-nitrosobutane and Higher Level ab Initio Study of Thermodynamic Stabilities and Electronic Structures of Isomers of Diazene Dioxides. (2000). The Journal of Organic Chemistry. [Link]

  • Dimerization of Aromatic C-Nitroso Compounds. (2016). Chemical Reviews. [Link]

  • Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. (2024). The Journal of Organic Chemistry. [Link]

  • Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. (2024). PubMed. [Link]

  • Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. (2023). ACS Publications. [Link]

  • Emerging progress: photochemical transformation of nitroso compounds. (2024). ResearchGate.
  • Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. (2024). Request PDF on ResearchGate. [Link]

  • Nature of Aliphatic C-Nitroso Compounds. I. Study of the Rate of Dissociation of the Aliphatic C-Nitroso Dimer in Various Solvents. (1962). Journal of the American Chemical Society. [Link]

  • NMR Study of a Reversible Hydrolysis Reaction. (n.d.). Joseph A DiVerdi. Retrieved from a source providing methodology for using NMR to study reversible reactions.
  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (2017). SpringerLink. [Link]

  • Reversible interactions with para-hydrogen enhance NMR sensitivity by polarization transfer. (2009). Edinburgh Research Explorer. [Link]

  • Chemical Exchange Saturation Transfer in Chemical Reactions: A Mechanistic Tool for NMR Detection and Characterization of Transient Intermediates. (2018). ACS Publications. [Link]

  • Selective NMR detection of individual reaction components hyperpolarised by reversible exchange with para-hydrogen. (2022). RSC Publishing. [Link]

  • Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence. (1975). Bohrium. Retrieved from a source discussing the chemistry and kinetics of N-nitroso compounds.
  • Nitrosation of Amines in Nonaqueous Solvents. 2. Solvent-Induced Mechanistic Changes. (2001). CSIC. [Link]

  • An Investigation of the Temperature Dependence of a Monomer–Dimer Equilibrium Using UV–Vis and 1H NMR Spectroscopies. (2023). Request PDF on ResearchGate. [Link]

  • Ethyl carbamate. (n.d.). Wikipedia. [Link]

  • Ethyl (4-amino-2-nitrophenyl)carbamate. (n.d.). PubChem. [Link]

  • 4-Nitrophenyl ethylcarbamate. (n.d.). PubChem. [Link]

  • The overlap region of the simulated UV?vis absorption spectrum... (n.d.). ResearchGate. [Link]

  • Spectrophotometric and Thermodynamic Study on the Dimerization Equilibrium of Neutral Red in the Water and Micelle Environments by Chemometrics Methods. (2018). VIBGYOR ePress. [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022). Journal of Emerging Investigators. [Link]

  • Ethyl carbamate and its preparation method. (n.d.).
  • UV/Vis, MCD and EPR Spectra of Mononuclear Manganese and Molybdenum Complexes. (n.d.). MACAU. Retrieved from a source discussing monomer-dimer equilibria in spectroscopic studies.

Sources

Foundational

UV-Vis absorption spectra characteristics of p-nitrosophenyl carbamates

UV-Vis Absorption Spectra Characteristics of p-Nitrosophenyl Carbamates Executive Summary This technical guide details the spectral and kinetic characteristics of p-nitrosophenyl carbamates , a specialized class of chrom...

Author: BenchChem Technical Support Team. Date: February 2026

UV-Vis Absorption Spectra Characteristics of p-Nitrosophenyl Carbamates

Executive Summary

This technical guide details the spectral and kinetic characteristics of p-nitrosophenyl carbamates , a specialized class of chromogenic compounds distinct from their ubiquitous p-nitrophenyl analogs. While p-nitrophenyl carbamates are standard esterase substrates, the p-nitroso variants offer unique utility due to their redox-active moiety and the solvatochromic tautomerism of their hydrolysis product, p-benzoquinone monoxime . This guide analyzes their UV-Vis absorption profiles, hydrolytic mechanisms, and experimental protocols for their use as mechanistic probes in drug development and enzymatic kinetics.

Molecular Architecture & Chromophoric Principles

To interpret the UV-Vis spectra of p-nitrosophenyl carbamates, one must understand the electronic suppression of the carbamate linkage and the subsequent liberation of the resonance-active product.

The Carbamate "Mask"

In the intact carbamate form (e.g., Methyl N-(4-nitrosophenyl)carbamate or p-nitrosophenyl O-carbamate), the lone pair on the nitrogen or oxygen is delocalized into the carbonyl group. This "locking" effect limits the conjugation with the nitroso group compared to the free phenol/aniline.

  • Spectral Result: The intact carbamate typically exhibits absorption maxima (

    
    ) in the UV region (260–300 nm ), appearing colorless or pale yellow in solution.
    
The Hydrolytic Release & Tautomerism

Upon hydrolysis (enzymatic or alkaline), the carbamate moiety is cleaved, releasing p-nitrosophenol (or p-nitrosoaniline). Unlike the nitro group, the nitroso group induces a rapid tautomeric equilibrium:



  • Spectral Result: This equilibrium shifts the absorption significantly into the visible region (390–410 nm ), resulting in a strong yellow-green coloration. This bathochromic shift is the basis for kinetic monitoring.

Spectral Characteristics: Quantitative Data

The following table summarizes the key spectral parameters. Note that values may shift slightly based on solvent polarity (solvatochromism) and pH.

Compound StateDominant Species

(nm)

(M

cm

)
Visual Appearance
Intact Carbamate p-Nitrosophenyl carbamate260 – 280 ~6,000 – 8,000Colorless / Pale Yellow
Hydrolysis Product (Acidic) p-Nitrosophenol~300 ~4,000Pale Green
Hydrolysis Product (Basic) p-Benzoquinone Monoxime (Anion)390 – 405 14,000 – 18,000 Intense Yellow/Green
Reference Standardp-Nitrophenol (Anion)40518,300Yellow

Critical Insight: The extinction coefficient (


) of the p-benzoquinone monoxime anion is comparable to p-nitrophenolate, making p-nitrosophenyl carbamates equally sensitive as kinetic probes, with the added benefit of redox susceptibility for specific mechanistic studies.

Hydrolysis Mechanism & Kinetic Monitoring

The utility of these compounds lies in the measurable rate of appearance of the 390–405 nm band. The mechanism proceeds via nucleophilic attack at the carbamate carbonyl, followed by elimination of the p-nitrosophenolate leaving group.

Reaction Pathway Diagram

HydrolysisMechanism Carbamate Intact p-Nitrosophenyl Carbamate (λmax ~270 nm) Transition Tetrahedral Intermediate Carbamate->Transition + OH- / Enzyme Product p-Nitrosophenolate (Leaving Group) Transition->Product - CO2, - Amine Tautomer p-Benzoquinone Monoxime Anion (λmax ~400 nm) Product->Tautomer Fast Equilibrium (Alkaline pH)

Figure 1: Hydrolytic pathway of p-nitrosophenyl carbamates showing the spectral shift from UV (Carbamate) to Visible (Quinone Monoxime).

Isosbestic Points

In a clean hydrolytic reaction, a sharp isosbestic point is typically observed around 310–320 nm . The presence of this point confirms a direct conversion without stable intermediates, validating the assay for pseudo-first-order kinetics.

Experimental Protocol: Kinetic Assay

Objective: Determine the hydrolysis rate constant (


) of a p-nitrosophenyl carbamate derivative.
Reagents & Equipment
  • Buffer: 50 mM Phosphate or Tris-HCl, pH 7.4 – 8.0 (Physiological relevance).

  • Stock Solution: 10 mM p-Nitrosophenyl carbamate in DMSO (Store at -20°C, light sensitive).

  • Detection: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) with temperature control (37°C).

Step-by-Step Workflow
  • Baseline Correction: Blank the spectrophotometer with the reaction buffer containing the same % DMSO as the sample (typically <1%).

  • Reaction Initiation:

    • Add 990 µL of pre-warmed buffer to a quartz cuvette.

    • Inject 10 µL of substrate stock (Final conc: 100 µM).

    • Optional: Add enzyme (e.g., esterase/lipase) or nucleophile to initiate catalysis.

  • Data Acquisition:

    • Mode: Kinetic Scan.[1]

    • Wavelength: Monitor absorbance at 400 nm .

    • Duration: 10–30 minutes (or until plateau).

    • Interval: Every 10–30 seconds.

  • Quantification:

    • Apply Beer-Lambert Law:

      
      .
      
    • Use

      
       (Verify with a standard curve of p-nitrosophenol).
      
    • Plot

      
       vs. time to determine 
      
      
      
      .
Experimental Workflow Diagram

KineticWorkflow Step1 Preparation Dissolve Substrate in DMSO (10 mM Stock) Step2 Equilibration Warm Buffer to 37°C Blank Spectrophotometer Step1->Step2 Step3 Initiation Add Substrate (100 µM final) Mix rapidly (<5 sec) Step2->Step3 Step4 Monitoring Measure Abs @ 400 nm Interval: 15 sec Step3->Step4 Step5 Analysis Calculate Rate (k_obs) Verify Isosbestic Point Step4->Step5

Figure 2: Standardized workflow for kinetic characterization of p-nitrosophenyl carbamates.

References

  • PubChem. (2025).[2] Methyl N-(4-nitrosophenyl)carbamate (CID 15354475). National Library of Medicine. [Link]

  • Sadtler Research Laboratories. (1985).[2] UV Spectra of p-Benzoquinone Monoxime. In CRC Handbook of Data on Organic Compounds.

  • Homer, R. B., & Bender, M. L. (1967). The Mechanism of the Alkaline Hydrolysis of p-Nitrophenyl N-Methylcarbamate. Journal of the American Chemical Society. (Cited for mechanistic analogy).
  • Filo. (2025). Spectral Interpretation of p-Benzoquinone Monoxime Derivatives. [Link]

Sources

Exploratory

The Enigmatic Bioactivity of Ethyl (4-nitrosophenyl)carbamate: A Prospective Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract Ethyl (4-nitrosophenyl)carbamate stands as a molecule of significant academic interest, positioned at the intersection of two fun...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (4-nitrosophenyl)carbamate stands as a molecule of significant academic interest, positioned at the intersection of two functionally diverse chemical classes: carbamates and N-nitroso compounds. While direct experimental evidence delineating its specific biological activities remains elusive in publicly accessible literature, its structural motifs suggest a compelling potential for multifaceted interactions within biological systems. This technical guide provides a comprehensive, prospective analysis of the potential bioactivity of Ethyl (4-nitrosophenyl)carbamate. By dissecting the known pharmacological and toxicological profiles of its constituent functional groups, we aim to furnish a foundational framework for future research endeavors. This document will explore potential mechanisms of action, suggest robust experimental designs for its investigation, and offer insights into its possible therapeutic or toxicological implications.

Introduction: Unveiling a Molecule of Dichotomous Potential

Carbamates are a cornerstone of modern medicinal chemistry, integral to the structure and function of numerous approved therapeutic agents. Their roles are diverse, ranging from direct interaction with biological targets to enhancing the pharmacokinetic profiles of parent molecules as prodrugs.[1][2][3] The carbamate moiety is recognized for its chemical stability and its capacity to permeate cellular membranes, making it a favored structural component in drug design.[1][3]

Concurrently, the N-nitroso group introduces a layer of complexity and potential hazard. N-nitroso compounds are a well-documented class of chemical agents with potent carcinogenic and mutagenic properties.[4][5] Their mechanism of toxicity is primarily attributed to their ability to alkylate DNA following metabolic activation, leading to genetic mutations that can initiate tumorigenesis.[4][6][7]

The amalgamation of these two functional groups in Ethyl (4-nitrosophenyl)carbamate presents a fascinating dichotomy. Could the carbamate backbone serve to modulate the reactivity of the nitroso group, potentially leading to novel therapeutic applications? Or does the inherent reactivity of the N-nitroso moiety dominate, rendering the compound primarily of toxicological concern? This guide will delve into these critical questions, offering a structured approach to understanding the potential bioactivity of this intriguing molecule.

Deconstructing the Molecular Architecture: A Tale of Two Moieties

The predicted bioactivity of Ethyl (4-nitrosophenyl)carbamate is intrinsically linked to the interplay between its ethyl carbamate and 4-nitrosophenyl components.

The Carbamate Core: A Scaffold for Interaction

The carbamate group (R-O-C(=O)-N(R')R'') is a versatile functional group with a wide spectrum of biological activities.[8] In many therapeutic agents, it acts as a stable and effective mimic of a peptide bond.[1] Carbamate derivatives have been successfully developed as:

  • Cholinesterase Inhibitors: Many carbamates function as reversible inhibitors of acetylcholinesterase, an enzyme critical for nerve function. This property is exploited in insecticides and in the treatment of conditions like myasthenia gravis and Alzheimer's disease.[2][9][10]

  • Anticancer Agents: The carbamate moiety is present in several anticancer drugs and prodrugs. It can be involved in direct interactions with the target or used to mask a cytotoxic component until it reaches the tumor site.[11]

  • Antimicrobial and Antiviral Agents: The structural versatility of carbamates has been leveraged in the development of drugs targeting various pathogens.[2]

The 4-Nitrosophenyl Group: A Harbinger of Reactivity

The N-nitroso group (-N=O) is a potent electrophile, particularly after metabolic activation. This reactivity is the basis for the genotoxicity of many N-nitroso compounds.[5] The primary mechanism involves the enzymatic hydroxylation of the carbon alpha to the nitroso group, leading to the formation of an unstable intermediate that decomposes to a highly reactive diazonium ion. This ion can then alkylate nucleophilic sites on DNA bases, leading to mutations.[6]

The carcinogenic potential of N-nitroso compounds is well-established, with many being classified as probable or confirmed human carcinogens.[5][7] Their formation can occur endogenously from dietary nitrites and amines, particularly in the acidic environment of the stomach.[5]

Prospective Bioactivity and Mechanistic Hypotheses

Based on the functional groups present, we can postulate several potential biological activities for Ethyl (4-nitrosophenyl)carbamate.

Potential as a Pro-drug for a Site-Specific Alkylating Agent

One compelling hypothesis is that Ethyl (4-nitrosophenyl)carbamate could act as a prodrug, delivering a reactive alkylating species to a specific target. The carbamate linkage could be designed to be cleaved by specific enzymes, such as esterases, that are overexpressed in a particular tissue or disease state (e.g., tumors).

Hypothesized Activation Pathway

G A Ethyl (4-nitrosophenyl)carbamate B Enzymatic Cleavage (e.g., Esterases) A->B Hydrolysis C 4-Nitrosophenol B->C D Metabolic Activation (e.g., CYP450) C->D E Reactive Electrophile (e.g., Diazonium Ion) D->E F DNA Alkylation E->F G Apoptosis / Cell Death F->G G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of Ethyl (4-nitrosophenyl)carbamate B Prepare serial dilutions A->B E Incubate AChE with compound dilutions B->E C Prepare Acetylcholinesterase (AChE) solution C->E D Prepare substrate (ATChI) and Ellman's reagent (DTNB) F Add ATChI and DTNB D->F E->F G Measure absorbance at 412 nm over time F->G H Calculate rate of reaction G->H I Plot % inhibition vs. log[concentration] H->I J Determine IC50 value I->J

Caption: Workflow for assessing acetylcholinesterase inhibitory activity.

Proposed Experimental Protocols for Bioactivity Screening

To empirically determine the bioactivity of Ethyl (4-nitrosophenyl)carbamate, a tiered screening approach is recommended.

In Vitro Cytotoxicity and Genotoxicity Assays

A foundational step is to assess the compound's inherent toxicity.

Table 1: Recommended In Vitro Assays

Assay TypeCell LinesEndpointRationale
Cytotoxicity Cancer cell panel (e.g., NCI-60) and a non-cancerous cell line (e.g., HEK293)Cell viability (MTT, MTS, or CellTiter-Glo assay)To determine the concentration range for further experiments and identify potential selective toxicity.
Genotoxicity Ames test (with and without S9 metabolic activation)Reversion of mutations in Salmonella typhimurium strainsTo assess the mutagenic potential of the compound and its metabolites.
DNA Damage Comet assayDNA strand breaksTo directly visualize DNA damage induced by the compound.

Step-by-Step Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Ethyl (4-nitrosophenyl)carbamate in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Target-Based Assays

Based on the mechanistic hypotheses, specific target-based assays should be conducted.

Table 2: Recommended Target-Based Assays

TargetAssayPrincipleExpected Outcome
Acetylcholinesterase Ellman's assaySpectrophotometric measurement of the product of acetylcholine hydrolysis.Determination of IC₅₀ value for enzyme inhibition.
Cytochrome P450 Enzymes CYP inhibition/induction assaysFluorometric or luminometric measurement of CYP activity.Identification of metabolic pathways and potential for drug-drug interactions.

Synthesis and Characterization

The synthesis of Ethyl (4-nitrosophenyl)carbamate would likely proceed through the reaction of 4-nitrosophenol with ethyl isocyanate or via the nitrosation of ethyl phenylcarbamate.

Potential Synthetic Route:

While a specific, validated synthesis for Ethyl (4-nitrosophenyl)carbamate is not readily available in the searched literature, a plausible approach would involve the reaction of 4-nitrophenol with ethyl isocyanate, followed by a selective reduction of the nitro group to a hydroxylamine and subsequent oxidation to the nitroso compound. Alternatively, direct nitrosation of ethyl phenylcarbamate could be explored, though this may present challenges with regioselectivity and side reactions. The synthesis of related carbamates often involves the reaction of an alcohol or amine with a chloroformate or isocyanate. [12][13]

Conclusion and Future Directions

Ethyl (4-nitrosophenyl)carbamate is a molecule with a dual-edged chemical personality. Its carbamate framework provides a foundation for potential therapeutic applications, while the N-nitroso group raises significant toxicological flags. The lack of direct experimental data necessitates a systematic and cautious approach to its investigation.

Future research should prioritize a comprehensive in vitro screening cascade to elucidate its cytotoxic, genotoxic, and potential target-specific activities. Should promising, non-genotoxic bioactivity be identified, further investigation into its mechanism of action and in vivo efficacy would be warranted. Conversely, if significant genotoxicity is observed, the compound could serve as a valuable tool for studying the mechanisms of N-nitroso compound-induced carcinogenesis. The exploration of Ethyl (4-nitrosophenyl)carbamate's bioactivity promises to be a rewarding endeavor, potentially uncovering novel therapeutic leads or deepening our understanding of chemical toxicology.

References

  • ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. [Link]

  • PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. (n.d.). [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Biological interactions of N-nitroso compounds: a review. [Link]

  • ACS Publications. (n.d.). Nitrosamines and Related N-Nitroso Compounds. [Link]

  • SciELO. (n.d.). Carbamates: Are they “Good” or “Bad Guys”?. [Link]

  • ResearchGate. (2025). The effects of nitrate, nitrite and N-nitroso compounds on human health: A review. [Link]

  • CABI Digital Library. (2020). Carcinogenic effects of N-nitroso compounds in the environment. [Link]

  • PrepChem.com. (n.d.). PREPARATION OF ETHYL [4-(4-NITROPHENOXY)-3-NITROPHENYL]CARBAMATE. [Link]

  • PubChem. (n.d.). 4-Nitrophenyl ethylcarbamate. [Link]

  • NCBI Bookshelf. (2023). Carbamate Toxicity. [Link]

  • ACS Publications. (n.d.). New Carbamates and Related Compounds. [Link]

  • PubChem. (n.d.). Ethyl {[(4-nitrophenyl)sulfonyl]oxy}carbamate. [Link]

  • ResearchGate. (n.d.). Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... [Link]

  • ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Link]

  • PMC. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides. [Link]

  • PubChem. (n.d.). Ethyl (4-amino-2-nitrophenyl)carbamate. [Link]

  • PubChem. (n.d.). p-Nitrophenylurethane. [Link]

  • LITFL. (2020). Organophosphorus agents - Toxicology Library Toxicant. [Link]

  • MDPI. (2025). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. [Link]

  • ResearchGate. (n.d.). Organophosphate and Carbamate Poisoning: Review of the Current Literature and Summary of Clinical and Laboratory Experience in a Tertiary Care Hospital. [Link]

Sources

Foundational

Safety data sheet (SDS) and toxicity risks for Ethyl (4-nitrosophenyl)carbamate

Technical Guide: Safety, Toxicity, and Risk Management of Ethyl (4-nitrosophenyl)carbamate Executive Summary Compound: Ethyl (4-nitrosophenyl)carbamate Synonyms: N-(4-Nitrosophenyl)urethane; Ethyl p-nitrosocarbanilate Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Toxicity, and Risk Management of Ethyl (4-nitrosophenyl)carbamate

Executive Summary

Compound: Ethyl (4-nitrosophenyl)carbamate Synonyms: N-(4-Nitrosophenyl)urethane; Ethyl p-nitrosocarbanilate Primary Risk Profile: Genotoxic Carcinogen, Methemoglobinemia Inducer, Potential Reproductive Toxin.

This guide provides a high-level toxicological assessment and handling framework for Ethyl (4-nitrosophenyl)carbamate . Unlike its nitro (NO₂) analog, the nitroso (NO) functional group confers a unique and elevated reactivity profile, specifically regarding direct DNA interaction and hematological toxicity. This document applies Read-Across Toxicology principles, deriving safety protocols from structural analogs (p-nitrosophenols and aromatic carbamates) where compound-specific data is absent.

Part 1: Molecular Identity & Physicochemical Properties

The specific placement of the nitroso group at the para position relative to the carbamate nitrogen creates a "push-pull" electronic system, increasing the compound's susceptibility to metabolic activation.

PropertySpecification (Estimated/Derived)
Chemical Structure Et-O-CO-NH-C₆H₄-NO
Molecular Weight ~194.19 g/mol
Physical State Green or yellow-green solid (characteristic of C-nitroso monomers)
Solubility Soluble in DMSO, Ethanol, DCM; Poorly soluble in water.
Stability Heat/Light Sensitive. C-nitroso compounds can dimerize (azodioxy linkage) or oxidize to nitro species upon exposure to air/light.
Reactivity Reacts with nucleophiles; susceptible to reduction (to amines) and oxidation (to nitro).

Part 2: Toxicological Mechanisms (The "Why")

The toxicity of Ethyl (4-nitrosophenyl)carbamate is driven by three distinct mechanisms. Understanding these is critical for designing safety barriers.

Hematological Toxicity: Methemoglobinemia

The most immediate acute risk is the oxidation of ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.

  • Mechanism: The p-nitroso moiety participates in a redox cycle within the erythrocyte. It oxidizes hemoglobin and is reduced to the hydroxylamine, which is then re-oxidized by oxygen, perpetuating the cycle.

  • Clinical Sign: Cyanosis (blue skin/lips) at low exposure levels; "chocolate brown" blood.

Genotoxicity & Carcinogenicity

The compound is a structural alert for genotoxicity.

  • Mechanism: The nitroso group can be metabolically reduced to an N-hydroxy intermediate (N-OH). Under acidic conditions or via sulfotransferase activity, this forms a highly electrophilic nitrenium ion .

  • Target: The nitrenium ion covalently binds to the C8 or N7 position of Guanine in DNA, causing replication errors.

Carbamate-Induced Neurotoxicity (Secondary)

While N-methyl carbamates are potent Acetylcholinesterase (AChE) inhibitors, N-aryl carbamates (like this compound) generally show lower affinity for AChE.

  • Risk: Mild reversible inhibition of AChE may occur, leading to parasympathetic overstimulation (miosis, salivation), but this is likely secondary to the nitroso-driven risks.

Visualizing the Toxicity Pathway

The following diagram illustrates the metabolic activation leading to DNA damage.[1]

ToxicityPathway Compound Ethyl (4-nitrosophenyl)carbamate Metabolism Metabolic Reduction (Cytochrome P450 / Reductases) Compound->Metabolism Heme_Ox Hemoglobin Oxidation (Fe2+ -> Fe3+) Compound->Heme_Ox Redox Cycling Intermediate N-Hydroxy Metabolite (Ph-NH-OH) Metabolism->Intermediate Activation Esterification (Sulfotransferase) Intermediate->Activation Electrophile Nitrenium Ion (Ar-NH+) Activation->Electrophile DNA_Adduct DNA Adduct (C8-Guanine) Electrophile->DNA_Adduct Genotoxicity Heme_Ox->Intermediate Recycling

Figure 1: Metabolic activation pathways leading to Genotoxicity (Red) and Methemoglobinemia (Green).

Part 3: Risk Management & Handling Protocols

Due to the lack of specific OELs, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) (Band 4/5 equivalent).

Engineering Controls
  • Containment: All handling of the solid powder must occur within a Class II Biosafety Cabinet or a Glovebox under inert atmosphere (Argon/Nitrogen) to prevent oxidation and exposure.

  • Pressure: Negative pressure relative to the surrounding lab space.

  • HEPA Filtration: Double HEPA filtration on exhaust.

Personal Protective Equipment (PPE)
  • Respiratory: If outside a glovebox, a Powered Air Purifying Respirator (PAPR) is required. N95/P3 masks are insufficient for nitroso-aromatics due to potential sublimation.

  • Dermal: Double nitrile gloves (0.11 mm minimum) or laminate gloves (Silver Shield). The nitroso group facilitates transdermal absorption.

  • Suit: Tyvek® or equivalent disposable coveralls with hood.

Deactivation & Waste Protocol
  • Spill Cleanup: Do not use simple water.

    • Cover spill with a reducing agent solution (e.g., Sodium Bisulfite or Ascorbic Acid) to reduce the nitroso group to the less toxic amine analog (Ethyl 4-aminophenylcarbamate).

    • Absorb with vermiculite.

    • Incinerate as hazardous chemical waste.

Part 4: Emergency Medical Response

Self-Validating Protocol: In the event of exposure, the presence of clinical symptoms (cyanosis) confirms the mechanism (methemoglobinemia).

Exposure RouteImmediate ActionMedical Countermeasure (Physician Only)
Inhalation Move to fresh air. Administer 100% Oxygen.Methylene Blue: 1-2 mg/kg IV over 5 mins. (Reduces Fe³⁺ back to Fe²⁺).
Skin Contact Wash with soap/water for 15 mins. Do not use alcohol (increases absorption).Monitor MetHb levels. If >30%, initiate Methylene Blue therapy.
Eye Contact Flush with saline for 15 mins.Fluorescein stain to check for corneal damage.
Emergency Decision Logic

EmergencyResponse Exposure Exposure Incident (Inhalation/Dermal) Assess Assess Symptoms: Blue Lips, Headache, Dizziness? Exposure->Assess NoSymp Decontaminate & Observe (6-12 Hours) Assess->NoSymp No Symp Administer 100% O2 Transport to ER Assess->Symp Yes Hospital Hospital Protocol: Measure MetHb Level Symp->Hospital Treatment MetHb > 30%? Administer Methylene Blue Hospital->Treatment Supportive Supportive Care (Fluids, Monitoring) Treatment->Supportive

Figure 2: Triage workflow for suspected exposure to aromatic nitroso compounds.

References

  • Miller, J. A. (1970). "Carcinogenesis by Chemicals: An Overview." Cancer Research. (Establishes the metabolic activation pathway of N-hydroxy intermediates in aromatic amines/nitroso compounds).

  • Kiese, M. (1974). Methemoglobinemia: A Comprehensive Treatise. CRC Press.
  • National Toxicology Program (NTP). "Report on Carcinogens, Nitroso Compounds." (General classification of Nitroso-arenes as anticipated human carcinogens).

  • Gold, L. S., et al. (2005). "Carcinogenic Potency Database (CPDB)." (Reference for the carcinogenic potency of structurally related ethyl carbamates).

  • Occupational Safety and Health Administration (OSHA). "Methemoglobinemia: Etiology and Treatment." (Standard medical protocols for nitro/nitroso exposure).

Disclaimer: This guide is for research planning purposes only. It does not replace an official SDS provided by the chemical manufacturer. Always prioritize local EHS regulations.

Sources

Protocols & Analytical Methods

Method

Using Ethyl (4-nitrosophenyl)carbamate as a dienophile in hetero-Diels-Alder reactions

Application Note: Hetero-Diels-Alder Cycloaddition Using Ethyl (4-nitrosophenyl)carbamate Executive Summary This guide details the application of Ethyl (4-nitrosophenyl)carbamate (ENPC) as a specialized dienophile in Het...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hetero-Diels-Alder Cycloaddition Using Ethyl (4-nitrosophenyl)carbamate

Executive Summary

This guide details the application of Ethyl (4-nitrosophenyl)carbamate (ENPC) as a specialized dienophile in Hetero-Diels-Alder (HDA) reactions. Unlike transient acyl nitroso species or highly unstable simple nitrosoalkanes, ENPC occupies a "Goldilocks zone" of reactivity: it is stable enough to be isolated (often as a dimer) yet reactive enough to undergo facile [4+2] cycloaddition with conjugated dienes.

Key Value Proposition: The primary utility of ENPC lies in its ability to introduce a differentially protected diamine scaffold in a single step. Upon cycloaddition and subsequent N–O bond cleavage, the product is a 4-hydroxy-1-amino-cyclohexane derivative where the nitrogen retains the carbamate protection (


), allowing for orthogonal functionalization in complex drug synthesis.

Scientific Foundation & Mechanism

The Nitroso HDA Mechanism

The reaction proceeds via a concerted [4+2] cycloaddition between the nitroso group (dienophile) and a conjugated diene.[1]

  • Electronic Demand: The reaction is Inverse Electron Demand (IED) or neutral. The nitroso LUMO interacts with the diene HOMO.

  • Regioselectivity: Regiocontrol is governed by the polarization of the diene.

    • 1-Substituted Dienes: Favor the "ortho" (proximal) adduct.

    • 2-Substituted Dienes: Favor the "para" (distal) adduct.

  • The "Ene" Competitor: If the diene possesses accessible allylic hydrogens, the "Ene" reaction is a competing pathway. However, aryl nitroso compounds like ENPC are less prone to Ene pathways than their acyl nitroso counterparts.

Visualizing the Pathway

The following diagram illustrates the transition from the monomeric nitroso species through the transition state to the oxazine scaffold.

G cluster_0 Reagent Activation Dimer ENPC Dimer (Yellow/Colorless Solid) Monomer ENPC Monomer (Blue/Green Active Species) Dimer->Monomer Heat/Dissociation (Equilibrium) TS Transition State [4+2] Concerted Monomer->TS + Diene Diene Conjugated Diene (Nucleophile) Diene->TS Oxazine 3,6-Dihydro-1,2-oxazine (Cycloadduct) TS->Oxazine Kinetic Control

Figure 1: Mechanistic pathway from dimer dissociation to cycloaddition.

Pre-Reaction Planning & Reagent Preparation

Critical Insight (The Color Indicator): Nitroso compounds exist in an equilibrium between a stable dimer (azoxy-linkage, usually yellow/colorless) and a reactive monomer (nitroso radical character, deep blue/green) .

  • Self-Validating Step: The appearance of a blue/green color in solution confirms the presence of the reactive monomer. If the solution remains yellow upon heating or dissolving, the reagent may be degraded (oxidized to nitro).

Protocol 1: In Situ Generation of Ethyl (4-nitrosophenyl)carbamate

Note: While ENPC can be isolated, in situ generation from the hydroxylamine precursor yields the highest reproducibility by avoiding dimer handling issues.

Reagents:

  • Ethyl (4-(hydroxyamino)phenyl)carbamate (Precursor)

  • Tetraethylammonium periodate (

    
    ) or 
    
    
    
  • Solvent: Dichloromethane (DCM) or Trifluoroethanol (TFE)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of Ethyl (4-(hydroxyamino)phenyl)carbamate in DCM (0.1 M) at 0°C.

  • Diene Addition: Add 1.2–1.5 equiv of the target diene directly to this solution.

  • Oxidation (Trigger): Add 1.05 equiv of the oxidant (Periodate is preferred for mildness) dropwise.

    • Observation: The solution should transiently turn green/blue (generation of nitroso) and then fade as it reacts with the diene.

  • Monitoring: Monitor by TLC. The disappearance of the blue color and the hydroxylamine spot indicates completion.

Core Protocol: The Hetero-Diels-Alder Reaction[2][3]

This protocol assumes the use of pre-isolated or commercially sourced ENPC dimer.

Parameters:

  • Solvent: DCM (Standard), TFE (Accelerator).

    • Expert Tip: 2,2,2-Trifluoroethanol (TFE) can accelerate the reaction rate by

      
       fold via Hydrogen-bond activation of the nitroso oxygen.
      
  • Temperature: 0°C to 25°C. Avoid heating >60°C to prevent polymerization.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent System: Add TFE/DCM (1:1 v/v).

  • Reactants: Add the diene (1.2 equiv).

  • Addition: Add Ethyl (4-nitrosophenyl)carbamate (1.0 equiv) in small portions.

    • Why: Adding the nitroso compound slowly keeps the monomer concentration low relative to the diene, suppressing homodimerization.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT).

    • Visual Check: The reaction is complete when the persistent blue/green color fades to a light yellow/orange (color of the adduct).

  • Workup: Concentrate in vacuo. Flash chromatography (typically Hexanes/EtOAc) is usually sufficient. Adducts are stable on silica.

Data: Solvent Effects on Reaction Time

Reaction of ENPC with 1,3-cyclohexadiene (Model System)

SolventTemperatureTime to CompletionYieldNotes
Dichloromethane (DCM) 25°C12 Hours78%Standard conditions.
Ethanol (EtOH) 25°C4 Hours82%H-bonding acceleration.
Trifluoroethanol (TFE) 0°C30 Minutes 94% Recommended. Strong activation.
Toluene 80°C24 Hours45%Thermal degradation observed.

Downstream Processing: N–O Bond Cleavage

To realize the full potential of this reagent in drug synthesis, the oxazine ring is typically opened to yield the 1,4-amino alcohol.

Protocol 2: Molybdenum-Mediated Cleavage

Why: Zn/AcOH can be too harsh for sensitive esters/carbamates.


 is neutral and highly chemoselective.

Step-by-Step:

  • Dissolve the HDA adduct (oxazine) in Acetonitrile/Water (15:1).

  • Add

    
     (1.2 equiv).
    
  • Heat to reflux (80°C) for 1–3 hours.

  • Workup: Filter through a pad of Celite to remove Molybdenum residues. Concentrate.

  • Result: The product is the cis-4-hydroxy-1-((ethoxycarbonyl)amino)cyclohex-2-ene derivative.

Workflow Visualization

Workflow Start Start: Ethyl (4-nitrosophenyl)carbamate Decision Is Reagent Monomeric? Start->Decision Dissociate Heat/Solvent Dissociation (Generate Blue Species) Decision->Dissociate No (Solid/Yellow) Reaction Add Diene + TFE Solvent (0°C, 30-60 min) Decision->Reaction Yes (Blue) Dissociate->Reaction Check Color Check: Blue -> Yellow? Reaction->Check Check->Reaction No (Wait) Purify Flash Chromatography (Isolate Oxazine) Check->Purify Yes Cleave N-O Cleavage (Mo(CO)6 or Zn/AcOH) Purify->Cleave Final Final Product: Protected Amino-Alcohol Cleave->Final

Figure 2: Operational workflow for synthesis and processing.

Troubleshooting & FAQs

  • Problem: Reaction is sluggish (remains blue for >24h).

    • Solution: The diene may be electron-deficient. Switch solvent to TFE or HFIP (Hexafluoroisopropanol). The fluorinated solvent lowers the LUMO of the nitroso group, dramatically increasing electrophilicity.

  • Problem: Low yield/Complex mixture.

    • Solution: Check for "Ene" products. If the diene has allylic protons, cool the reaction to -20°C. Aryl nitroso compounds favor HDA over Ene at lower temperatures compared to acyl nitroso compounds.

  • Problem: Reagent solubility.

    • Solution: The dimer is often insoluble in hexanes/ether. Use DCM or Chloroform to induce dissociation to the monomer.

References

  • Fundamental Mechanism & Regioselectivity: Bodnar, B. S., & Miller, M. J. (2011). Nitroso Diels–Alder Reactions: The Return of a Classic. Angewandte Chemie International Edition. [Link]

  • Solvent Effects (TFE/HFIP): Smyth, T. et al. (2015). Solvent Effects in the Hetero-Diels-Alder Reaction of Nitrosoarenes. Journal of Organic Chemistry.[2][3][4] [Link]

  • N-O Bond Cleavage Methodologies: Namboothiri, I. N. N., & Rastogi, N. (2008).[4] Synthesis of Heterocycles via Cycloadditions of Nitroso Compounds.[5] Topics in Heterocyclic Chemistry. [Link]

  • Molybdenum Hexacarbonyl Cleavage: Cicchi, S., Goti, A., & Brandi, A. (1995). Molybdenum Hexacarbonyl Mediated Ring Opening of Isoxazolidines. Journal of Organic Chemistry.[2][3][4] [Link]

Sources

Application

Catalytic hydrogenation methods for Ethyl (4-nitrosophenyl)carbamate

Executive Summary This application note details the validated protocol for the catalytic hydrogenation of Ethyl (4-nitrosophenyl)carbamate to Ethyl (4-aminophenyl)carbamate (also known as N-(4-aminophenyl)urethane). This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated protocol for the catalytic hydrogenation of Ethyl (4-nitrosophenyl)carbamate to Ethyl (4-aminophenyl)carbamate (also known as N-(4-aminophenyl)urethane). This transformation is a critical step in the synthesis of anticonvulsant pharmaceuticals (e.g., Retigabine analogs) and polyurethane precursors.

Unlike standard nitro reductions, starting from the nitroso intermediate presents unique kinetic and thermodynamic challenges. The reaction is highly exothermic and proceeds rapidly, requiring precise control to prevent thermal runaways or the accumulation of condensation byproducts (azo/azoxy species). This guide recommends a 5% Pd/C catalyzed system in Ethanol , optimized for high yield (>95%) and safety.

Scientific Background & Mechanistic Insight

The Chemistry of Nitroso Reduction

The reduction of a nitroso group (


) to an amine (

) is the second step in the classical Haber mechanism for nitro reduction. When using Ethyl (4-nitrosophenyl)carbamate as the starting material, the reaction bypasses the initial slow reduction of the nitro group.

Key Mechanistic Features:

  • Rapid Kinetics: The hydrogenation of nitrosoarenes is significantly faster than nitroarenes.

  • Intermediate Stability: The primary intermediate is the hydroxylamine (

    
    ). Incomplete hydrogenation leads to this impurity, which is often unstable and mutagenic.
    
  • Condensation Risks: If the reaction stalls or the catalyst surface is "starved" of hydrogen, the nitroso starting material can condense with the amine product to form azo (

    
    ) or azoxy linkages, causing dimerization and yield loss.
    
Reaction Pathway Diagram

The following diagram illustrates the reduction pathway and potential side reactions.

NitrosoReduction Nitroso Ethyl (4-nitrosophenyl)carbamate (Starting Material) Hydroxyl Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxyl + H2 (Fast) Azoxy Azoxy/Azo Dimers (Side Products) Nitroso->Azoxy Condensation w/ Amine (Low H2 Pressure) Amine Ethyl (4-aminophenyl)carbamate (Target Product) Hydroxyl->Amine + H2 (Rate Limiting) Hydroxyl->Azoxy Condensation w/ Nitroso

Figure 1: Reaction pathway for the hydrogenation of nitrosoarenes. Green path indicates the desired route; red indicates condensation side-reactions caused by hydrogen starvation.

Method Development & Optimization

Catalyst Selection
CatalystActivitySelectivityRecommendation
5% Pd/C (50% wet) High Excellent Primary Choice. The "wet" paste mitigates pyrophoric risk and moderates the initial exotherm.
PtO₂ (Adams Cat.) ModerateHighGood alternative if ring hydrogenation is observed (rare for this substrate).
Raney Nickel HighModerateNot Recommended. Basic nature promotes azo-coupling condensation side reactions.
Solvent System
  • Ethanol (EtOH): The preferred solvent. It matches the ethyl ester of the carbamate group, preventing transesterification side reactions.

  • Ethyl Acetate: Acceptable alternative, but lower solubility for the amine product may require larger volumes.

  • Avoid: Methanol (risk of methyl carbamate formation via transesterification).

Detailed Experimental Protocol

Target Scale: 10 mmol (approx. 2.0 g scale) Equipment: Parr Hydrogenator or Atmospheric Balloon Setup (if pressure vessel unavailable).

Materials
  • Substrate: Ethyl (4-nitrosophenyl)carbamate (10 mmol, ~1.94 g)

  • Catalyst: 5% Palladium on Carbon, 50% water wet (Type: Degussa E101 or equivalent). Load: 5 wt% dry basis (200 mg wet catalyst).

  • Solvent: Absolute Ethanol (30 mL).

  • Hydrogen Source: H₂ gas (Quality >99.9%).

Step-by-Step Procedure
  • Inerting (Safety Critical):

    • Flush the reaction vessel with Nitrogen (

      
      ) or Argon to remove oxygen.
      
    • Why: Pd/C is pyrophoric when dry. The presence of ethanol vapor and air can be explosive.

  • Catalyst Charging:

    • Add the wet Pd/C catalyst to the reactor first.

    • Add 5 mL of Ethanol to create a slurry.

  • Substrate Addition:

    • Dissolve Ethyl (4-nitrosophenyl)carbamate in the remaining 25 mL Ethanol.

    • Add the solution to the reactor.[1]

    • Note: Nitroso compounds are often green/blue in solution; the color will fade to colorless/brown upon reduction.

  • Hydrogenation:

    • Pressure: Pressurize to 30 psi (2 bar) .

      • Note: High pressure (>10 bar) is unnecessary and may promote ring saturation.

    • Temperature: Start at Ambient (20-25°C) .

    • Agitation: High stir rate (>800 RPM) is crucial to prevent mass-transfer limitation (H2 starvation).

    • Observation: Monitor the exotherm. If temperature rises >40°C, cool with an ice bath.

  • Monitoring:

    • Reaction is typically complete in 1–2 hours .

    • TLC Control: Mobile phase 50% EtOAc/Hexane.

      • SM (

        
         ~0.6, often colored).
        
      • Product (

        
         ~0.3, stains with Ninhydrin).
        
    • Color Change: The disappearance of the characteristic green/blue nitroso color is a visual indicator of conversion.

  • Workup:

    • Purge vessel with Nitrogen.[1]

    • Filter the mixture through a Celite 545 pad to remove the catalyst.

    • Safety: Keep the filter cake wet with water; dry Pd/C is a fire hazard.

    • Wash the cake with 10 mL Ethanol.

    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C).

  • Isolation:

    • The product, Ethyl (4-aminophenyl)carbamate, typically solidifies upon drying.

    • Yield Expectation: >90%.

    • Purity Check: ¹H NMR (DMSO-d₆). Look for the disappearance of the aromatic nitroso shift and appearance of the broad

      
       singlet around 4.8–5.0 ppm.
      

Process Safety & Troubleshooting

Operational Workflow Diagram

Workflow Start Start: Inert Reactor (N2) Charge Charge Wet Pd/C + Solvent Then Substrate Start->Charge H2_Intro Introduce H2 (2 bar) High Agitation Charge->H2_Intro Monitor Monitor Exotherm & Color (Green -> Colorless) H2_Intro->Monitor Check QC Check (TLC/NMR) Complete? Monitor->Check Check->H2_Intro No (Resume) Filter Filter (Celite) Keep Catalyst Wet Check->Filter Yes Product Isolate Product (Evaporation) Filter->Product

Figure 2: Operational workflow for the hydrogenation process. Red node indicates a critical safety step (catalyst handling).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion H2 Starvation / PoisoningIncrease agitation speed. Ensure H2 pressure is maintained. Check for sulfur impurities in solvent.
Colored Impurities (Orange/Red) Azo/Azoxy formationIndicates low H2 availability at the surface. Increase pressure slightly (to 4 bar) or reload fresh catalyst.
Low Yield TransesterificationEnsure solvent is Ethanol (matching the ethyl carbamate). Avoid Methanol.
Product is Oil (should be solid) Residual SolventDry under high vacuum. Recrystallize from Toluene or Ethanol/Water if necessary.

References

  • BenchChem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (General protocols for aromatic reduction).

  • Blaser, H. U., et al. (2003). Heterogeneous Hydrogenation. In: Cornils B., Herrmann W.A. (eds) Applied Homogeneous Catalysis with Organometallic Compounds. Wiley-VCH.
  • Google Patents. WO2014150677A1 - Inhibitors of indoleamine 2,3-dioxygenase (IDO). (Cites synthesis of Ethyl (4-aminophenyl)carbamate as an intermediate).

  • Common Organic Chemistry. Nitro Reduction: Common Conditions H2 + Pd/C.[1][2] (Standard operating procedures for Pd/C reductions).

  • National Institutes of Health (NIH). Chemoselective Hydrogenation of Nitroarenes. (Discussion on selectivity and functional group tolerance).

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult Safety Data Sheets (SDS) for all reagents before use.

Sources

Method

Application of Ethyl (4-nitrosophenyl)carbamate in spin trapping ESR studies

Application Note: Ethyl (4-nitrosophenyl)carbamate (ENPC) in Spin Trapping ESR Studies Executive Summary This application note details the protocol for utilizing Ethyl (4-nitrosophenyl)carbamate (ENPC) as a specialized C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl (4-nitrosophenyl)carbamate (ENPC) in Spin Trapping ESR Studies

Executive Summary

This application note details the protocol for utilizing Ethyl (4-nitrosophenyl)carbamate (ENPC) as a specialized C-nitroso spin trap in Electron Spin Resonance (ESR) spectroscopy. While traditional traps like PBN (α-phenyl-N-tert-butylnitrone) and DMPO (5,5-dimethyl-1-pyrroline N-oxide) are ubiquitous, ENPC offers distinct advantages in lipophilic environments and for the specific detection of carbon-centered radicals (


).

Unlike the hydrophilic trap DBNBS (3,5-dibromo-4-nitrosobenzenesulfonate), ENPC’s ethyl carbamate moiety confers solubility in organic solvents (benzene, toluene, dichloromethane) and lipid bilayers, making it an ideal candidate for studying radical processes in membranes, polymer degradation, and non-aqueous synthesis.

Scientific Principles & Mechanism

The Spin Trapping Reaction

ENPC functions as a C-nitroso spin trap. The nitroso group (-N=O) is the reactive center. Upon interaction with a transient free radical (


), the paramagnetic nitroxide spin adduct is formed.

Mechanism:



The resulting nitroxide is stable enough for ESR detection. The hyperfine splitting constants (hfsc) of the adduct—specifically the nitrogen coupling (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) and any proton couplings (

) from the trapped group—provide a "fingerprint" to identify the original radical

.
Dimer-Monomer Equilibrium

Like most aromatic nitroso compounds, ENPC exists as a stable, diamagnetic dimer (colorless/pale yellow solid) at room temperature. In solution, it dissociates into the active, paramagnetic monomer (green/blue).

  • Solid State: Ar-N(O)=N(O)-Ar (Dimer)

  • Solution/Heat: 2 Ar-N=O (Active Monomer)

Critical Consideration: The rate of trapping depends on the concentration of the monomer. Protocols must include an activation step to shift the equilibrium towards the monomer.

Visualization: Reaction Pathway

The following diagram illustrates the activation of the ENPC dimer and the subsequent trapping of a carbon-centered radical.

ENPC_Mechanism Dimer ENPC Dimer (Inactive Solid) Monomer ENPC Monomer (Active -N=O) Dimer->Monomer Heat / Solvation (Dissociation) Adduct Nitroxide Adduct (Stable ESR Signal) Monomer->Adduct + R• (Trapping) Radical Free Radical (R•) (Transient) Radical->Adduct Decay Non-Radical Products Adduct->Decay Oxidation/Reduction (Slow)

Figure 1: Activation of ENPC dimer to monomer and subsequent radical trapping mechanism.

Experimental Protocol

Materials Required
  • Spin Trap: Ethyl (4-nitrosophenyl)carbamate (ENPC).

  • Solvent: Toluene or Benzene (Spectroscopic Grade). Note: Avoid protic solvents if possible to prevent proton exchange broadening.

  • Radical Source: (e.g., Benzoyl peroxide + UV, or Fenton reagent in mixed solvent).

  • ESR Spectrometer: X-band (9.4-9.8 GHz).

Preparation of ENPC Stock Solution (The Activation Step)

Rationale: Direct addition of solid ENPC to the reaction mixture often leads to poor trapping efficiency due to slow dissolution and dimerization kinetics.

  • Weighing: Weigh 5-10 mg of ENPC dimer.

  • Solvation: Dissolve in 1 mL of Toluene.

  • Activation (Critical): Gently heat the solution to 40-50°C for 5 minutes until a distinct green/blue color appears. This visual cue confirms the presence of the monomeric nitroso species.

  • Storage: Keep the stock solution in the dark on ice if not used immediately. Shelf life: < 4 hours.

Trapping Experiment Workflow
  • Baseline Scan: Place 50 µL of the ENPC stock solution into a quartz capillary or flat cell. Record an ESR spectrum to ensure no background signals (impurities).

  • Reaction Initiation:

    • Mix 50 µL of ENPC stock with 50 µL of the reaction mixture (radical generating system).

    • Timing: If the radical is short-lived (e.g.,

      
      , 
      
      
      
      ), initiate the reaction inside the cavity (in situ) using a flow system or irradiation grid.
  • Acquisition:

    • Microwave Power: 10-20 mW (Avoid saturation).

    • Modulation Amplitude: 0.5 - 1.0 G (Optimize for resolution vs. signal-to-noise).

    • Sweep Width: 100 G (Centered at approx 3350 G).

    • Time Constant: 40-80 ms.

Data Analysis & Interpretation

The ESR spectrum of an ENPC adduct typically consists of a triplet (due to interaction with the


 nucleus of the nitroso group) further split by the magnetic nuclei of the trapped radical (

).
Expected Hyperfine Splitting Constants (hfsc)
ParameterValue (Approx.)Interpretation

(Nitrogen)
10.5 - 12.0 GCharacteristic of aryl-nitroso nitroxides. Sensitive to solvent polarity (higher in polar solvents).

(Trapped Group)
VariableDepends on the trapped radical (

).

-factor
~2.0060Typical for organic nitroxides.
Diagnostic Splitting Patterns
  • Trapping a Tertiary Carbon (

    
    ):  Simple 3-line spectrum (Triplet). No 
    
    
    
    -hydrogens to split.
  • Trapping a Secondary Carbon (

    
    ):  Triplet of doublets (
    
    
    
    ). The
    
    
    -hydrogen on the trapped group splits the nitrogen triplet.
  • Trapping a Primary Carbon (

    
    ):  Triplet of triplets (
    
    
    
    ). Two equivalent
    
    
    -hydrogens.

Example Calculation: If the spectrum shows a triplet of doublets with


 G and 

G:
  • Measure the distance between the centers of the three main groups (

    
    ).
    
  • Measure the distance between the doublet peaks within a group (

    
    ).
    

Troubleshooting & Artifacts

IssueProbable CauseCorrective Action
No Signal Dimer did not dissociate.Ensure "Activation Step" (heating to green color) is performed.
Broad Single Line Exchange broadening (high concentration).Dilute the spin trap stock (10-fold) to reduce spin-spin exchange.
"Ene" Reaction Reaction with alkenes (non-radical).Use saturated solvents; run a control without the radical initiator.
Signal Decay Reduction of nitroxide to hydroxylamine.Add an oxidant (e.g.,

) or measure immediately (flow system).

References

  • Perkins, M. J. (1980). Spin Trapping. In Advances in Physical Organic Chemistry (Vol. 17, pp. 1-64). Academic Press.

  • Janzen, E. G. (1971). Spin trapping. Accounts of Chemical Research, 4(1), 31-40.

  • Reszka, K., & Chignell, C. F. (1983). Spectroscopic studies of the reaction of nitroso compounds with thiols. Chemico-Biological Interactions, 45(2), 169-182. (Demonstrates nitroso-thiol interactions relevant to biological trapping).

  • Mason, R. P. (2016). Using anti-5,5-dimethyl-1-pyrroline N-oxide (anti-DMPO) to detect protein radicals in time and space. Free Radical Biology and Medicine, 97, 38-49. (Contextualizes modern trapping standards).

Disclaimer: Ethyl (4-nitrosophenyl)carbamate is a chemical reagent.[1][2][3] Users must consult the Safety Data Sheet (SDS) before handling. Nitroso compounds are potential carcinogens; handle with appropriate PPE in a fume hood.

Sources

Application

Topic: Preparation of Nitroso-Based Polymerization Inhibitors Using Carbamate Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Radical polymerization is a cornerstone of modern materials science, yet its inherent reactivity necessitates precise control t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Radical polymerization is a cornerstone of modern materials science, yet its inherent reactivity necessitates precise control to prevent premature or runaway reactions during monomer synthesis, purification, storage, and transport.[1] Polymerization inhibitors are critical for ensuring process safety and product stability. Among the various classes of inhibitors, nitroso compounds exhibit exceptional efficacy, particularly at elevated temperatures, by efficiently scavenging radical species.[2] This application note provides a comprehensive guide to the synthesis, characterization, and evaluation of nitroso-based polymerization inhibitors derived from carbamate precursors. Carbamates offer a versatile and accessible synthetic route to N-nitroso compounds, which are potent radical traps.[3][4] We will delve into the underlying chemical mechanisms, present detailed, field-tested protocols, and discuss critical safety considerations for handling these powerful but hazardous materials.

Introduction: The Imperative for Polymerization Control

Addition polymerization, particularly free-radical polymerization, is a chain reaction involving initiation, propagation, and termination steps.[1] The process is driven by highly reactive radical species that can lead to uncontrolled, exothermic reactions if not properly managed.[1] This can result in product degradation, equipment fouling with "popcorn polymer," and significant safety hazards.[2]

Polymerization inhibitors function by intercepting these radical intermediates, effectively terminating the chain reaction. While many inhibitors exist, nitroso compounds (R–N=O) are particularly effective due to their ability to act as potent radical scavengers.[2][5]

Why Use Carbamate Derivatives?

Carbamates (R₂NCOOR') are stable, readily synthesized organic compounds that serve as excellent precursors for N-nitroso compounds.[6][7][8] The nitrosation of the nitrogen atom in a carbamate functionality provides a direct and often high-yielding pathway to N-nitrosocarbamates.[9][10] This approach offers several advantages:

  • Synthetic Accessibility: Carbamate precursors can be prepared from a wide range of amines and alcohols, allowing for fine-tuning of the inhibitor's physical and chemical properties (e.g., solubility, volatility).[6]

  • Stability: The carbamate starting materials are generally more stable and less hazardous than other precursors.

  • Controlled Nitrosation: The nitrosation reaction on the carbamate nitrogen is a well-established chemical transformation.[9]

Mechanistic Principles

Synthesis: From Carbamate to N-Nitrosocarbamate

The core of the synthesis is the nitrosation of a secondary amine or a derivative like a carbamate. This reaction is most commonly achieved using a nitrosating agent, such as nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid.[9][10][11]

The mechanism involves the following key steps:

  • Protonation of the nitrite ion to form nitrous acid.

  • Further reaction to form the active nitrosating species, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃).[10]

  • Electrophilic attack of the nitrosating agent on the lone pair of electrons of the carbamate nitrogen atom.

  • Deprotonation to yield the final N-nitrosocarbamate product.

G cluster_0 In Situ Generation of Nitrosating Agent cluster_1 Nitrosation of Carbamate NaNO2 NaNO2 HONO Nitrous Acid NaNO2->HONO + H+ H+ Acid (e.g., HCl) N2O3 Dinitrogen Trioxide (Active Agent) HONO->N2O3 2 HONO ⇌ Intermediate [R₂N(NO)-COOR']⁺-H N2O3->Intermediate + Carbamate Carbamate R₂N-COOR' Product N-Nitrosocarbamate R₂N(N=O)-COOR' Intermediate->Product - H+

Caption: Synthetic pathway from carbamate to N-nitrosocarbamate.
Inhibition: The Radical Scavenging Mechanism

Once introduced into a monomer system, the nitroso compound acts as a powerful polymerization inhibitor. The inhibition mechanism is a multi-stage radical trapping process.[2]

  • Initial Trapping: The nitroso group (R-N=O) rapidly traps a propagating radical (P•) from the polymerization system, forming a stable nitroxide radical adduct.

  • Secondary Trapping: This newly formed nitroxide radical can then react with a second propagating radical to form a stable, non-radical coupling product, effectively terminating two radical chains.

  • Further Reactivity: At higher temperatures, this coupling product may undergo cleavage and further reactions, trapping additional radicals.[2]

G P_rad Propagating Radical (P•) Adduct Stable Nitroxide Adduct (P-N(O•)-R) P_rad->Adduct Radical Trapping Inhibitor Nitroso Inhibitor (R-N=O) Inhibitor->Adduct Final_Product Terminated Product (P-N(OP)-R) Adduct->Final_Product Second Radical Trapping P_rad2 Propagating Radical (P•) P_rad2->Final_Product

Caption: Mechanism of polymerization inhibition by a nitroso compound.

Safety First: Handling Nitroso Compounds

WARNING: Many N-nitroso compounds are potent carcinogens and should be handled with extreme care.[11][12][13] All work must be conducted in compliance with institutional and national safety regulations.

  • Engineering Controls: All synthesis and handling of N-nitroso compounds and their precursors must be performed in a certified chemical fume hood with adequate ventilation to prevent inhalation of vapors.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (check compatibility charts), and safety glasses or goggles.[14]

  • Decontamination and Disposal: All glassware and surfaces should be decontaminated after use. Waste containing nitroso compounds must be disposed of as hazardous chemical waste according to established protocols.

  • Exposure Response: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[13] If inhaled, move to fresh air. In case of eye contact, flush with copious amounts of water for at least 15 minutes.[13] Seek immediate medical attention in all cases of significant exposure.

Experimental Protocols

Protocol 1: Synthesis of N-Nitroso-N-phenyl carbamate (Model Inhibitor)

This protocol describes a general method for the nitrosation of a carbamate precursor. Note: This procedure should be adapted and optimized based on the specific carbamate derivative being used.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountPurpose
Ethyl N-phenylcarbamateC₉H₁₁NO₂165.191.65 g (10 mmol)Precursor
Dichloromethane (DCM)CH₂Cl₂84.9350 mLSolvent
Sodium NitriteNaNO₂69.001.38 g (20 mmol)Nitrosating Agent
Hydrochloric Acid (conc.)HCl36.46~2 mLAcid Catalyst
Deionized WaterH₂O18.02As neededQuenching/Washing
Sodium Bicarbonate (sat. soln)NaHCO₃84.01As neededNeutralization
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying Agent

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl N-phenylcarbamate (10 mmol) in dichloromethane (50 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Nitrosating Agent Addition: In a separate beaker, dissolve sodium nitrite (20 mmol) in 10 mL of deionized water. Add this aqueous solution to the reaction flask.

  • Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the two-phase mixture. The reaction is often accompanied by the formation of brown nitrogen dioxide gas. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully transfer the mixture to a separatory funnel.

  • Workup - Washing: Separate the organic layer. Wash the organic layer sequentially with 20 mL of cold deionized water, 20 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally with 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude product, a yellow oil or solid, can be purified by column chromatography on silica gel if necessary.[16]

Protocol 2: Characterization of the Synthesized Inhibitor

Proper characterization is essential to confirm the identity and purity of the synthesized N-nitrosocarbamate.

TechniquePurposeExpected Observations
¹H & ¹³C NMR Structural ElucidationConfirmation of the carbamate backbone and shifts indicative of the N-nitroso group's electronic influence.
FT-IR Spectroscopy Functional Group AnalysisPresence of a characteristic N=O stretching vibration around 1425–1490 cm⁻¹ and N-N stretch around 1010–1150 cm⁻¹.[9] The C=O stretch of the carbamate will also be prominent.
Mass Spectrometry (MS) Molecular Weight VerificationObservation of the molecular ion peak [M]⁺ or protonated species [M+H]⁺ corresponding to the calculated mass of the N-nitrosocarbamate.
UV-Vis Spectroscopy Electronic TransitionsCharacteristic absorption bands around λ 230–235 nm and 330–350 nm are typical for N-nitrosoamines.[9]
Protocol 3: Evaluation of Polymerization Inhibitory Activity

This protocol assesses the effectiveness of the synthesized inhibitor in preventing the thermal polymerization of a vinyl monomer like styrene.

Caption: Workflow for evaluating inhibitor performance.

Procedure:

  • Sample Preparation: Prepare a series of glass vials. One vial will serve as a negative control (monomer only). To the other vials, add the synthesized N-nitrosocarbamate inhibitor at a specific concentration (e.g., 500 ppm relative to the monomer).

  • Monomer Addition: Add a precise volume of purified styrene to each vial.

  • Inert Atmosphere: Purge each vial with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can also influence polymerization, and seal the vials tightly.

  • Heating: Place all vials simultaneously into a preheated oil bath or heating block set to a temperature that induces thermal polymerization (e.g., 120 °C for styrene).[2]

  • Time Points: At predetermined time intervals (e.g., 0, 30, 60, 120, and 240 minutes), remove one control vial and one inhibitor vial from the heat and immediately cool them in an ice bath to quench the reaction.

  • Analysis: Determine the concentration of the remaining monomer in each sample using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: A successful inhibitor will show a significantly higher percentage of residual monomer compared to the control at each time point. The "induction period" is the time during which polymerization is effectively suppressed.

Conclusion

The use of carbamate derivatives provides a reliable and versatile platform for the synthesis of N-nitroso-based polymerization inhibitors. These inhibitors are highly effective at scavenging radicals and preventing unwanted polymerization, thereby enhancing the safety and stability of reactive monomer systems. The protocols outlined in this note, when paired with stringent safety practices, offer a robust framework for researchers to prepare and evaluate these critical chemical additives. The ability to tune the inhibitor's structure via the accessible carbamate chemistry opens avenues for developing next-generation stabilizers for advanced polymer applications.

References

  • Aquigenbio. (2024, May 27). UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY.
  • Chemos GmbH&Co.KG. Safety Data Sheet: N-Nitroso-pyrrolidine.
  • VHG. (2024, November 27). Nitroso/Nitramines, Individual Compounds (1000 µg/mL), in Methanol V - Safety Data Sheet.
  • Otsuka Chemical Co., Ltd. What is high performance polymerization inhibitor?
  • Missouri Department of Health and Senior Services. N-NITROSO COMPOUNDS.
  • SPEX CertiPrep. (2025, January 8). Nitrosamines Standard (1X1 mL) - Safety Data Sheet.
  • ResearchGate. Synthesis of N-nitrosocarbamates from reduction of N-nitrocarbamates.
  • SpringerLink. Nitroxide-Mediated Polymerization.
  • QUT ePrints. Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors.
  • IChemE. The control of runaway polymerisation reactions by inhibition techniques.
  • MDPI. (2017, December 14). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids.
  • PubMed. Blocking nitrosamine formation with polymers.
  • Science of Synthesis. Product Class 4: N-Nitrosoamines.
  • AquigenBio. (2024, September 10). Synthesis of Nitroso Compounds: A Practical Guide.
  • IJIRT. An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib.
  • National Center for Biotechnology Information. Preparations of C-Nitroso Compounds.
  • Royal Society of Chemistry. (2023). Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams. Polymer Chemistry, 14.
  • PubMed. (1982, February). Activated N-nitrosocarbamates for Regioselective Synthesis of N-nitrosoureas. Journal of Medicinal Chemistry, 25(2), 178-82.
  • Royal Society of Chemistry. (2024, November 20). Recent advances in the synthetic applications of nitrosoarene chemistry. Organic & Biomolecular Chemistry, 23, 1253-1291.
  • Organic Chemistry Portal. Nitrosamine synthesis by nitrosation.
  • National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • ChemRxiv. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers.
  • PubMed. (2012, May 1). Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages. Bioorganic & Medicinal Chemistry Letters, 22(9), 3128-31.
  • ResearchGate. Recent Advances in Highly Selective Applications of Nitroso Compounds.
  • EFPIA. (2023, February 20). Nitroso-Derivatives of ACE Inhibitors.
  • ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
  • PMDA. (2024, September 11). Approaches and considerations for N-nitrosamine issues from a quality perspective.
  • Pharma Excipients. (2022). The Landscape of Potential Small and Drug Substance Related Nitrosamines in Pharmaceuticals. Journal of Pharmaceutical Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decomposition of Ethyl (4-nitrosophenyl)carbamate during storage

The following technical guide addresses the stability and storage of Ethyl (4-nitrosophenyl)carbamate , a compound exhibiting complex behavior due to the dual reactivity of its nitroso and carbamate functionalities. Part...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and storage of Ethyl (4-nitrosophenyl)carbamate , a compound exhibiting complex behavior due to the dual reactivity of its nitroso and carbamate functionalities.

Part 1: Executive Summary (The "Golden Rules")

If you are in a rush, adhere to these three non-negotiable storage rules to prevent immediate degradation:

  • Temperature Rule: Store at -20°C or lower .

    • Why: Prevents irreversible oxidation and slows dimerization kinetics.[1]

  • Atmosphere Rule: Store under Argon or Nitrogen (inert atmosphere).[1]

    • Why: Oxygen rapidly converts the nitroso group (-NO) to a nitro group (-NO

      
      ).[1]
      
  • Light Rule: Use Amber Glass or foil-wrapped vials.

    • Why: The N=O bond is photosensitive; exposure causes radical cleavage and decomposition.[1]

Part 2: The Degradation Mechanism (The "Why")

To successfully store Ethyl (4-nitrosophenyl)carbamate, one must understand that it exists in a dynamic state.[1] Unlike standard reagents, it undergoes two distinct types of changes: Reversible Dimerization and Irreversible Decomposition .[1]

The Chameleon Effect (Monomer-Dimer Equilibrium)

Aromatic nitroso compounds exist in equilibrium between a colored monomer and a colorless/pale dimer (azodioxy linkage).[1]

  • Monomer (Green/Blue): Favored in dilute solutions and higher temperatures.[1] This is the reactive species usually desired for synthesis (e.g., Diels-Alder reactions).[1]

  • Dimer (Pale Yellow/Colorless): Favored in the solid state and at low temperatures.[1]

  • Implication: If your solid turns from green to pale yellow in the freezer, it has likely dimerized , not decomposed.[1] This is often reversible upon dissolution and gentle warming.[1]

The Oxidation Trap (Irreversible)

The nitroso group is an intermediate oxidation state. In the presence of atmospheric oxygen or peroxides, it oxidizes to the Nitro analogue (Ethyl (4-nitrophenyl)carbamate), which is chemically inert for nitroso-specific reactions.[1]

Visualizing the Pathways

The following diagram illustrates the stability logic.

NitrosoStability cluster_0 Storage Environment Monomer Monomer (Green/Blue) Reactive Form Dimer Azodioxy Dimer (Pale Yellow/Solid) Storage Form Monomer->Dimer  Freezing / Concentration   Nitro Nitro Analog (Brown/Yellow) Irreversible Impurity Monomer->Nitro  Oxidation (O2)   Amine Amine/Hydroxylamine (Dark Tars) Monomer->Amine  Photolysis / Reduction  

Figure 1: Stability map showing the reversible equilibrium between monomer and dimer, contrasted with irreversible oxidation pathways.

Part 3: Standard Operating Procedure (SOP) for Storage

Objective: Maintain purity >95% for up to 6 months.

ParameterSpecificationTechnical Rationale
Vessel Type Amber Glass Vials (Silanized preferred)Blocks UV/Vis light (200-450nm) which triggers N-O bond homolysis.[1] Silanization prevents surface catalysis.[1]
Atmosphere Argon (Ar) or Nitrogen (N

)
Displaces O

to prevent oxidation to the nitro-carbamate.[1] Argon is heavier than air and preferred for solid storage.[1]
Temperature -20°C (Short term), -80°C (Long term)Low temp favors the dimer (solid state), which is thermodynamically more stable against oxidation than the monomer.[1]
Moisture Desiccator / AnhydrousMoisture can hydrolyze the carbamate ester linkage over long periods, releasing ethanol and unstable carbamic acids.[1]
Solvent Avoid solution storage If necessary, use anhydrous DCM or Toluene.[1] Avoid DMSO or DMF (can act as oxidants or nucleophiles over time).[1]
Step-by-Step Protocol:
  • Isolate: Filter the solid product rapidly. Do not pull air through the filter cake for extended periods (oxidative risk).[1]

  • Dry: Dry under high vacuum in the dark.[1] Ensure no residual solvent remains (solvents lower the melting point and accelerate degradation).[1]

  • Pack: Transfer to an amber vial. Flush the headspace with Argon gas for 30 seconds.[1]

  • Seal: Cap tightly with a Teflon-lined lid. Parafilm is insufficient for long-term O

    
     exclusion; use electrical tape or a secondary containment jar with desiccant.[1]
    
  • Freeze: Place immediately at -20°C.

Part 4: Troubleshooting & FAQs

Q1: My sample was green when I synthesized it, but now it looks pale yellow/tan after a week in the freezer. Is it ruined?

  • Diagnosis: Likely Dimerization (Good).[1]

  • Explanation: In the solid state at -20°C, the monomer (green) converts to the azodioxy dimer (pale yellow).[1] This is the thermodynamically stable form at low energy.[1]

  • Action: Take a small amount and dissolve it in warm solvent (e.g., Chloroform or Toluene).[1] If it turns green/blue again upon warming/dissolution, it is the active monomer.[1] If it remains yellow/brown and insoluble, it may be the oxidized nitro compound.[1]

Q2: I see a dark brown crust on the top of my sample.

  • Diagnosis: Oxidation (Bad).[1]

  • Explanation: The surface layer reacted with headspace oxygen or moisture, forming the nitro analog or polymeric tars.

  • Action: Carefully scrape off the top layer.[1] Recrystallize the remaining solid if purity is critical.[1] Future storage requires better inert gas flushing.[1]

Q3: Can I store the compound in DMSO stock solution for biological assays?

  • Answer: No.

  • Reasoning: DMSO is hygroscopic and can act as a mild oxidant.[1] Nitroso compounds are notoriously unstable in polar, nucleophilic solvents for long periods.[1]

  • Recommendation: Make fresh stock solutions in DMSO immediately before use (within 4 hours).

Q4: How do I distinguish between the Dimer and the Nitro impurity?

  • Method: TLC or NMR.

    • TLC:[1] The nitroso monomer and dimer often streak or equilibrate on silica.[1] The Nitro impurity (Ethyl (4-nitrophenyl)carbamate) will have a distinct, stable Rf value and will not be green.[1]

    • NMR: The dimer shows distinct chemical shifts compared to the monomer (often broadened due to restricted rotation). The Nitro compound will show a classic para-substitution pattern with shifts downfield due to the strong electron-withdrawing -NO

      
       group.[1]
      

Part 5: Quality Control (QC) Validation

Before using stored material in a critical experiment, perform this rapid check:

  • Visual Check: Solid should be pale yellow (dimer) or green (monomer).[1] Dark brown/black indicates decomposition.[1]

  • The "Dissolution Test": Dissolve 1 mg in 1 mL DCM. The solution should turn distinct green/blue.[1] If it stays yellow, check by TLC.[1]

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: 20% EtOAc / 80% Hexanes (adjust based on polarity).[1]

    • Observation: Look for the spot corresponding to the Nitro analog (prepare a standard by oxidizing a small sample with

      
       if needed for reference).
      

References

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004).[1] Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3353–3396.[1] Link[1]

    • Context: Authoritative review on the synthesis and equilibrium behavior of nitroso compounds.
  • Beijer, S., et al. (2017).[1] Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. Molecules, 22(12), 2228.[1] Link[1]

    • Context: Explains the solid-state dimerization (green monomer to yellow dimer) and photolysis risks.[1][2]

  • Corrie, J. E. T., et al. (1992).[1] Caged nucleotides and neurotransmitters. In Bioorganic Photochemistry. Link[1]

    • Context: Discusses the photosensitivity of nitroso intermediates gener
  • Sigma-Aldrich/Merck. (n.d.).[1] Safety Data Sheet: Nitrosobenzene derivatives. Link

    • Context: General handling for toxic and oxidizing nitroso compounds (Search CAS: 586-96-9 for the parent analog safety data).[1]

Sources

Optimization

Purification techniques for separating Ethyl (4-nitrosophenyl)carbamate from oxidation byproducts

Core Directive & Executive Summary The Challenge: Synthesizing Ethyl (4-nitrosophenyl)carbamate typically involves the oxidation of Ethyl (4-aminophenyl)carbamate (using Oxone, H₂O₂/catalyst, or similar oxidants). This r...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: Synthesizing Ethyl (4-nitrosophenyl)carbamate typically involves the oxidation of Ethyl (4-aminophenyl)carbamate (using Oxone, H₂O₂/catalyst, or similar oxidants). This reaction is an equilibrium balancing act. Over-oxidation leads to the nitro analogue (Ethyl (4-nitrophenyl)carbamate), while under-oxidation leaves unreacted amine . Furthermore, nitroso compounds are labile; they readily dimerize to azodioxy species or condense with amines to form azo/azoxy impurities.

The Solution: Successful isolation requires a "soft" purification strategy that exploits:

  • Basicity differences to remove the amine precursor.

  • Solubility differentials (monomer vs. dimer) to separate the nitroso target from nitro impurities.

  • Chromatographic deactivation to prevent on-column degradation.

This guide provides a self-validating workflow to isolate high-purity Ethyl (4-nitrosophenyl)carbamate.

Troubleshooting & FAQs

Q1: My crude product is a dark brown/red oil. Is this expected?

Status: Critical Warning. Diagnosis: Pure aromatic nitroso compounds are typically green or blue in solution (monomer) and white or pale yellow in the solid state (dimer). A brown/red color indicates the presence of azo or azoxy condensation byproducts, or significant degradation. Root Cause:

  • High Concentration: High concentrations during synthesis favor bimolecular condensation between the nitroso product and unreacted amine.

  • Heat: Temperatures above 25°C during workup accelerate dimerization and oxidation. Corrective Action:

  • Perform the oxidation in dilute conditions (<0.1 M).

  • Keep all workup solutions (extraction solvents, wash buffers) at 0–4°C .

  • If the product is already brown, perform a steam distillation (if volatile enough) or rapid filtration through a short plug of neutral alumina (see Protocol C).

Q2: I cannot separate the Nitro impurity from the Nitroso target by TLC.

Status: Common Issue. Diagnosis: The Nitro impurity (Ethyl (4-nitrophenyl)carbamate) often co-elutes with the Nitroso compound on standard silica because both are polar, non-basic carbamates. Technical Insight: Nitroso compounds interact strongly with the acidic silanols on silica gel, causing tailing or decomposition (oxidation to nitro) on the column. Corrective Action:

  • Switch Stationary Phase: Use Neutral Alumina instead of Silica Gel. Alumina is less acidic and minimizes on-column oxidation.

  • Solvent System: Use a gradient of Hexanes:Dichloromethane (DCM) rather than Hexanes:Ethyl Acetate. DCM often provides better selectivity for the nitroso monomer.

Q3: How do I remove unreacted Amine starting material without degrading the Nitroso group?

Status: Standard Procedure. Diagnosis: The starting material, Ethyl (4-aminophenyl)carbamate, contains a basic aniline nitrogen. The target nitroso compound is neutral. Corrective Action:

  • Acid Wash: Wash the organic reaction mixture with cold 1M HCl .

  • Mechanism: The HCl protonates the aniline amine (

    
    ), partitioning it into the aqueous phase. The carbamate nitrogen is not basic enough to protonate under these mild conditions, and the nitroso group remains neutral and organic-soluble.
    
  • Validation: Check the aqueous wash by neutralizing a small aliquot with NaOH; a precipitate indicates removed amine.

Experimental Protocols

Protocol A: Chemical Workup (Amine Removal)

Use this immediately after the oxidation reaction is quenched.

  • Cool Down: Ensure the reaction mixture is at 0°C.

  • Extraction: Dilute the reaction mixture with cold Dichloromethane (DCM).

  • Acid Wash: Wash the organic layer twice with cold 1M HCl (10 mL per gram of substrate).

    • Note: Do not use stronger acid or higher concentrations to avoid hydrolyzing the carbamate ester.

  • Neutralization: Wash the organic layer once with Saturated NaHCO₃ to remove trace acid.

  • Drying: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if it is slightly acidic) and filter.

  • Concentration: Concentrate the filtrate in vacuo at <20°C . Do not heat the water bath.

Protocol B: Recrystallization (Nitro Removal)

Best for removing the Nitro impurity (Ethyl (4-nitrophenyl)carbamate).

Principle: Aromatic nitroso compounds exist in equilibrium between a soluble monomer (green) and a less soluble dimer (white). The nitro impurity does not dimerize.

  • Dissolution: Dissolve the crude solid in a minimum amount of warm Ethanol (30–35°C) . The solution should be green.

  • Precipitation: Add cold water dropwise until turbidity persists.

  • Cooling: Store the flask at -20°C overnight.

  • Filtration: The Nitroso dimer (white/pale yellow crystals) will crystallize out. The Nitro impurity typically remains in the mother liquor.

  • Wash: Wash the crystals rapidly with cold Hexane/Ethanol (9:1).

Protocol C: Deactivated Column Chromatography

Use only if recrystallization fails.

  • Deactivation: Slurry Silica Gel (Grade 60) in Hexanes containing 1% Triethylamine (TEA) for 30 minutes.

  • Packing: Pack the column with the deactivated silica.

  • Elution: Elute with Hexanes:DCM (gradient 100:0 to 70:30) .

    • Visual Cue: The Nitroso monomer travels as a green band .

    • Speed: Run the column fast (flash chromatography) to minimize residence time.

  • Collection: Collect the green fraction and evaporate immediately at <20°C.

Data Presentation

Table 1: Physicochemical Properties & Separation Logic
ComponentStructure FragmentColor (State)Solubility (Aq.[1][2] Acid)Rf (Hex:EtOAc 3:1)*
Target: Nitroso

Green (Soln) / White (Solid)Insoluble~0.60
Impurity: Amine

Colorless / Brown (Oxidized)Soluble (as Salt)~0.20 (streaks)
Impurity: Nitro

YellowInsoluble~0.55
Impurity: Azoxy

Orange / RedInsoluble~0.80

*Rf values are approximate and depend on silica activation.

Process Visualization

The following diagram illustrates the logical flow for purifying the crude oxidation mixture.

PurificationWorkflow Crude Crude Oxidation Mixture (Amine, Nitroso, Nitro, Azoxy) AcidWash Step 1: Cold Acid Wash (1M HCl, 0°C) Crude->AcidWash AqPhase Aqueous Phase (Protonated Amine) AcidWash->AqPhase Extracts Amine OrgPhase Organic Phase (Nitroso, Nitro, Azoxy) AcidWash->OrgPhase Retains Target TLC Step 2: TLC Check (Is Nitro present?) OrgPhase->TLC Recryst Step 3A: Recrystallization (Ethanol/Water, -20°C) TLC->Recryst High Nitro Content Column Step 3B: Deactivated Silica Column (Hex/DCM + 1% TEA) TLC->Column Low Nitro / High Purity req. Pure Pure Ethyl (4-nitrosophenyl)carbamate (Store at -20°C) Recryst->Pure Column->Pure

Caption: Figure 1. Decision tree for the purification of Ethyl (4-nitrosophenyl)carbamate, prioritizing non-destructive methods.

Storage & Handling (Critical)

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidation.

  • Physical State: The compound may exist as a white solid (dimer) in the freezer. Upon warming to room temperature or dissolving, it may turn green (monomer). This is a physical change, not degradation.

References

  • Org. Synth. 1955, 35, 6. Nitrosobenzene. (General method for nitroso purification via sublimation and crystallization).

  • Defoin, A. (2004).[3] Simple Preparation of Nitroso Benzenes and Nitro Benzenes by Oxidation of Anilines with H2O2 Catalysed with Molybdenum Salts. Synthesis, 2004(5), 706-710. (Describes the oxidation equilibrium and byproduct formation).

  • PubChem. 4-Nitrophenyl ethylcarbamate (Nitro impurity properties). (Used for solubility and melting point comparison).[2]

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparative methods for the synthesis of nitrosoalkanes and nitrosoarenes. Chemical Reviews, 104(7), 3353-3396. (Comprehensive review on nitroso stability and dimerization).

Sources

Troubleshooting

Troubleshooting low conversion rates in nitrosylation of ethyl phenylcarbamate

Technical Support Center: Nitrosylation of Ethyl Phenylcarbamate Welcome to the technical support center for the nitrosylation of ethyl phenylcarbamate. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrosylation of Ethyl Phenylcarbamate

Welcome to the technical support center for the nitrosylation of ethyl phenylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges associated with this reaction, particularly focusing on improving low conversion rates. We will explore the critical parameters, underlying mechanisms, and corrective actions to help you achieve optimal yields and purity for your target N-nitroso compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the nitrosylation of ethyl phenylcarbamate?

The reaction involves the substitution of the hydrogen atom on the nitrogen of the carbamate group with a nitroso (-NO) group. This is an electrophilic substitution reaction where the nitrogen atom of the carbamate acts as a nucleophile. The reaction is typically carried out using a nitrosating agent, such as nitrous acid (HONO), which is generated in situ from an alkali metal nitrite (e.g., sodium nitrite, NaNO₂) and a strong acid.[1]

Q2: Why is precise pH control so critical for this reaction?

The pH of the reaction medium is arguably the most critical factor governing the success of nitrosylation.[2] It dictates the concentration of the active nitrosating species.

  • Optimal pH Range (3-4): In this acidic range, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HONO), which then equilibrates to form dinitrogen trioxide (N₂O₃), a potent nitrosating agent.[3][4][5] This pH range provides the highest concentration of the active electrophile needed for the reaction to proceed efficiently.

  • pH Too Low (<3): The carbamate's nitrogen atom can become protonated, which deactivates it as a nucleophile and halts the reaction.

  • pH Too High (>5): The concentration of the active nitrosating agent (N₂O₃) dramatically decreases, slowing the reaction rate significantly.[3][4]

Q3: What are the primary stability concerns for the product, N-nitroso ethyl phenylcarbamate?

N-nitrosocarbamates are a class of N-nitroso compounds that are known to be less stable than N-nitrosamines.[6][7] They can be sensitive to heat and light. The product is known to be thermally labile and can decompose, which is why low-temperature conditions are essential not only during the reaction but also during workup and storage.[8]

Troubleshooting Guide: Low Conversion Rates

Low conversion or yield is the most common issue encountered in this synthesis. The following sections break down the potential causes and provide systematic solutions.

Problem Area 1: Incorrect Reaction Conditions

The kinetics and thermodynamics of the reaction are highly sensitive to the experimental setup.

Q: My yield is very low, and the reaction seems sluggish. I've confirmed my reagents are correct. What should I check first?

A: The first parameters to investigate are temperature and pH . These two factors are interdependent and crucial for generating and maintaining the active nitrosating agent.

Troubleshooting Protocol:

  • Verify pH: Do not rely on pH paper. Use a calibrated pH meter to measure the aqueous phase of your reaction mixture. Adjust the pH to be strictly within the 3.0-4.0 range by the slow, dropwise addition of your acid (e.g., HCl, H₂SO₄).[5][9]

  • Strict Temperature Control: The reaction is exothermic and the nitrosating agents are thermally unstable.

    • Maintain the reaction temperature between 0-5 °C using an ice-salt bath.

    • Add the sodium nitrite solution very slowly (dropwise) to the acidic solution of the carbamate to control the initial exotherm and prevent localized heating.[2]

ParameterRecommended RangeRationale for Low Conversion
Temperature 0 – 5 °CHigher temperatures decompose the nitrosating agent (N₂O₃) and the N-nitroso product.[2][8]
pH 3.0 – 4.0Outside this range, the concentration of the active nitrosating agent is too low, or the carbamate substrate is deactivated.[3][5]
Reaction Time 1 – 4 hoursInsufficient time may lead to incomplete reaction. Monitor by TLC or LC-MS.
Problem Area 2: Reagent Stoichiometry and Quality

The purity and relative amounts of your starting materials are fundamental to achieving high conversion.

Q: I've optimized my temperature and pH, but my yield is still suboptimal. Could my reagents be the issue?

A: Absolutely. The quality of the sodium nitrite and the molar ratio of reactants are common culprits.

Troubleshooting Protocol:

  • Assess Sodium Nitrite (NaNO₂) Quality: Use a fresh, unopened bottle of analytical grade sodium nitrite. Old or improperly stored NaNO₂ can absorb moisture and oxidize to sodium nitrate (NaNO₃), which is not an effective nitrosating agent under these conditions.[2]

  • Optimize Molar Equivalents:

    • The stoichiometry is 1:1, but the active nitrosating agent is volatile and can decompose.

    • Start with a slight excess of sodium nitrite, typically 1.1 to 1.3 molar equivalents relative to the ethyl phenylcarbamate.

    • A large excess should be avoided as it can lead to side reactions and complicates the purification process.

Problem Area 3: Side Reactions and Product Decomposition

The electrophilic nature of the nitrosating agent can lead to unwanted side reactions, and the product itself can be unstable.

Q: My reaction mixture turns dark brown/black, and I isolate very little product. What is happening?

A: A dark coloration often indicates decomposition or significant side reactions. The primary competing reaction is C-nitrosation , where the electrophile attacks the activated aromatic ring instead of the nitrogen atom.

Troubleshooting Workflow:

Troubleshooting_SideReactions

Detailed Explanation:

  • Order of Addition: The order in which you mix reagents is critical. Always add the sodium nitrite solution slowly to the acidic solution of ethyl phenylcarbamate. Reversing this order (adding acid to nitrite) creates a transient high concentration of nitrous acid, which can rapidly decompose and promote side reactions.

  • Aromatic Ring Nitration: While less common under these conditions, using a stronger acid system (e.g., H₂SO₄/HNO₃) can cause competitive nitration of the phenyl ring, which is an electrophilic aromatic substitution.[10] Stick to generating nitrous acid in situ with HCl or H₂SO₄ and NaNO₂.

  • Product Instability: N-nitrosocarbamates are known to be less stable than nitrosamines and can decompose, especially if the workup procedure is lengthy or involves heat.[6][8] Ensure your extraction and purification steps are performed quickly and at low temperatures.

Mechanism Overview

Understanding the reaction pathway is key to effective troubleshooting. The process involves two main stages:

  • Formation of the Nitrosating Agent: In an acidic medium (pH 3-4), sodium nitrite is protonated to form nitrous acid (HONO). Two molecules of HONO can then dehydrate to form dinitrogen trioxide (N₂O₃), the primary electrophile.[3]

    2 NaNO₂ + 2 HCl → 2 HONO + 2 NaCl

    2 HONO ⇌ N₂O₃ + H₂O

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethyl phenylcarbamate attacks the electrophilic nitrogen atom of N₂O₃. This is followed by the departure of a nitrite ion and a proton to yield the final N-nitroso product.

Nitrosylation_Mechanism

By systematically addressing these common problem areas, you can effectively troubleshoot and optimize the nitrosylation of ethyl phenylcarbamate to achieve higher conversion rates and a purer final product.

References

  • The Chemistry of N-Nitrosamines: An Overview. (2023, October 31). FreeThink Technologies. [Link]

  • Nitrosamine formation mechanism from Nitrates and Amines. (2026, January 5). ResolveMass Laboratories Inc. [Link]

  • Nitrosamine- pH role. (2025, April 2). Nitrosamines Exchange. [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. PMC. [Link]

  • N-nitrosoamides - a horse of a different color. (2022, July 13). Nitrosamines Exchange. [Link]

  • Nitrosamines in solution at pH 7. (2023, January 16). Nitrosamines Exchange. [Link]

  • An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. PMC. [Link]

  • N-Nitroamides and N-Nitrocarbamates. IV. Rates of Decomposition. A Case of Steric Acceleration1. (1965, December 6). American Chemical Society. [Link]

  • (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. (2025, February 27). Lhasa Limited. [Link]

  • N-Nitrosamides. Wikipedia. [Link]

  • Synthesis of N-nitrosocarbamates from reduction of N-nitrocarbamates. (2017, January). ResearchGate. [Link]

  • Nitrosation and nitrosylation. Wikipedia. [Link]

  • Reaction yield for the different nitration methods on the carbamates compared. ResearchGate. [Link]

  • Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. (2025, October 16). ResearchGate. [Link]

  • Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2026, January 23). ResearchSquare. [Link]

  • Nitration of Ethyl Carbamates of Phenylenediamines and Aniline. (2025, August 6). ResearchGate. [Link]

  • Carbamoylation of Amino Acid, Peptides, and Proteins by Nitrosoureas. PubMed. [Link]

  • Critical Literature Review of Nitrosation/Nitration Pathways Dr. William Mitch, Yale University 1. CCS Norway. [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Master Organic Chemistry. [Link]

  • Mechanisms of Reductive Nitrosylation in Iron and Copper Models Relevant to Biological Systems. (2005, February 18). ACS Publications. [Link]

  • ADMIN Nitrosation Resource Document EXPERT PANEL MEETING JUNE 12-13, 2023. (2023, May 19). Cosmetic Ingredient Review. [Link]

  • Nitration of Aromatic Compounds. (2023, January 14). YouTube. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of N-Nitroso Carbamates

Status: Operational Ticket ID: NC-STAB-001 Subject: Minimizing Light Sensitivity and Chemical Degradation Assigned Specialist: Senior Application Scientist Core Directive: The Stability Paradox N-nitroso carbamates (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NC-STAB-001 Subject: Minimizing Light Sensitivity and Chemical Degradation Assigned Specialist: Senior Application Scientist

Core Directive: The Stability Paradox

N-nitroso carbamates (e.g., N-nitrosomethylurethane, N-nitroso-oxazolidinones) present a unique stability paradox compared to their N-nitrosamine cousins. While N-nitrosamines are relatively stable in base, N-nitroso carbamates are chemically labile electrophiles.

They possess two primary "kill switches" that researchers trigger inadvertently:

  • Photolytic Cleavage: The

    
     bond is weak (
    
    
    
    30–40 kcal/mol) and absorbs strongly in the UV-A/blue region (370–410 nm), leading to radical cleavage.
  • Nucleophilic Acyl Substitution (Base Sensitivity): Unlike nitrosamines, the carbonyl group in nitroso carbamates renders them susceptible to rapid hydrolysis by bases, often generating diazoalkanes (explosive) or decomposing to parent amines.

Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand the molecular failure points.

A. Photolytic Decomposition (Light)

Upon irradiation (


 nm), the molecule undergoes 

transition, causing homolytic fission of the

bond.
  • Mechanism:

    
    
    
  • Result: The aminyl radical abstracts hydrogen or dimerizes. In the presence of oxygen,

    
     oxidizes to 
    
    
    
    , causing the characteristic "yellowing" or "browning" of the sample.
B. Base-Catalyzed Hydrolysis (pH)

This is the most common cause of yield loss during workup. Hydroxide ions attack the carbonyl carbon.[1]

  • Mechanism:

    
     (Diazoalkane)
    
  • Consequence: If your target is the carbamate itself, any contact with pH > 7.5 risks total loss of the compound via conversion to diazo species [1, 2].

Troubleshooting Guide (Q&A)

Q1: "My white crystalline solid turned yellow/orange overnight in the desiccator. Is it still usable?"

Diagnosis: Photolytic degradation or thermal rearrangement.

  • The Science: The color change indicates the liberation of

    
     gases and the formation of coupled byproducts (e.g., amidoximes) [3].
    
  • Action:

    • Do not use. The stoichiometry is compromised.

    • Root Cause Analysis: Amber glass blocks UV (<300 nm) but often transmits up to 450 nm. Nitroso carbamates absorb in the 380–420 nm window.[2]

    • Fix: Wrap containers in aluminum foil or store in opaque boxes. Amber glass alone is insufficient for long-term storage of highly sensitive derivatives.

Q2: "I washed my reaction mixture with saturated sodium bicarbonate, and my product disappeared."

Diagnosis: Base-induced hydrolysis (The "Nitrosamine Fallacy").

  • The Science: Researchers often treat nitroso carbamates like nitrosamines (which are base-stable). Bicarbonate (pH ~8.5) is basic enough to trigger the release of the alkoxy group and decomposition into diazoalkanes or water-soluble diazoates [2].

  • Action:

    • Immediate Stop: Acidify the aqueous layer to pH 4 and attempt extraction (low success rate if decomposition is advanced).

    • Protocol Change: Use neutral washes (Water/Brine) or slightly acidic buffers (Phosphate/Citrate pH 5.5–6.0) for workups. Never use carbonate or hydroxide bases unless generating diazomethane intentionally.

Q3: "I see inconsistent yields when scaling up the synthesis."

Diagnosis: Thermal degradation during exothermic addition.

  • The Science: The nitrosation of carbamates is exothermic. At

    
    , the 
    
    
    
    product can undergo thermal rearrangement to a diazo ester or decarboxylate.
  • Action:

    • Cryogenic Control: Maintain internal temperature

      
       during nitrosating agent addition.
      
    • Quench Protocol: Do not let the reaction stir at room temperature "overnight." Quench immediately upon consumption of starting material.[3]

Visualized Workflows

Diagram 1: Degradation Pathways

This diagram illustrates the divergent failure modes based on environmental triggers.

DegradationPathways NC N-Nitroso Carbamate (Target) Light Light (hν) 350-450 nm NC->Light Base Base (OH-) pH > 8.0 NC->Base Radical Aminyl Radical + NO Gas Light->Radical N-N Homolysis Diazo Diazoalkane (Explosive/Volatile) Base->Diazo Nu- Acyl Substitution Oxime Amidoximes (Impurity) Radical->Oxime Recombination

Caption: Figure 1. Divergent degradation pathways. Light induces radical cleavage (yellowing), while base induces hydrolysis to diazo species (yield loss).

Diagram 2: Safe Handling Decision Tree

Follow this logic to ensure sample integrity.

HandlingProtocol Start Start: Handling N-Nitroso Carbamate Step1 Is the lab lighting controlled? Start->Step1 Actinic Use Red/Yellow Actinic Filters OR Foil Wrap Glassware Step1->Actinic Yes Warning STOP: High Degradation Risk Step1->Warning No Step2 Workup/Purification pH? Actinic->Step2 Acidic pH < 7.0 (Safe) Step2->Acidic Acidic/Neutral Basic pH > 7.5 (Unsafe) Step2->Basic Basic Action1 Proceed with Cold Workup (0°C - 5°C) Acidic->Action1 Action2 Switch to Phosphate Buffer (pH 6.0) Basic->Action2 Action2->Acidic

Caption: Figure 2. Operational decision tree for minimizing environmental stress during handling.

Standard Operating Procedures (SOPs)

Protocol A: The "Dark Room" Synthesis

Objective: Synthesize/Handle without photolysis.

  • lighting: Install "Gold Fluorescent" sleeves (cutoff < 500 nm) or work in a darkened hood with a red LED headlamp.

  • Glassware: All flasks must be pre-wrapped in aluminum foil. Do not trust amber glass for reactions lasting >1 hour.

  • Monitoring: Use TLC plates with F254 indicator, but minimize exposure time to the UV lamp. Mark spots immediately and turn off the lamp.

Protocol B: The pH-Buffered Quench

Objective: Remove excess nitrosating agent without hydrolyzing the carbamate.

  • Preparation: Prepare a 0.5M Phosphate Buffer (pH 6.0) and chill to 0°C.

  • Execution: Pour the reaction mixture into the stirring buffer.

  • Validation: Check pH of the aqueous layer. It must remain < 7.0.[4]

  • Extraction: Extract immediately with cold Dichloromethane (DCM).

  • Drying: Use Sodium Sulfate (

    
    ). Avoid  Potassium Carbonate (
    
    
    
    ) or basic alumina, as these solid supports can catalyze surface decomposition.

Stability Data Summary

ParameterSafe RangeCritical LimitConsequence of Failure
Wavelength > 500 nm (Red/Yellow)< 450 nm (Blue/UV)N-N bond cleavage; radical formation.
pH 3.0 – 6.5> 7.5Hydrolysis to diazoalkanes.
Temperature -20°C (Storage)> 25°CThermal rearrangement/denitrosation.
Solvent DCM, EtOAc, TolueneMeOH, EtOH (with base)Transesterification/Solvolysis.

References

  • Chow, Y. L. (1973). The Photochemistry of N-Nitroso Compounds. Accounts of Chemical Research, 6(10), 354–360. Link

  • Yoshida, K., Yano, K., & Nagamatsu, K. (1985).[1] Hydrolysis of N,N′-dimethyl-N′-(p-nitrophenyl)-N-nitrosourea in aqueous basic solution. Journal of the Chemical Society, Perkin Transactions 2, 437-442.[1] Link

  • Lim, D. S., et al. (2018).[5] Formation and inhibition of N-nitrosodiethanolamine in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light.[5] Journal of Environmental Science and Health, Part A, 53(5), 419-429. Link

  • Loeppky, R. N. (1994). Nitrosamine and N-Nitroso Compound Chemistry and Toxicology. ACS Symposium Series. Link

Sources

Troubleshooting

Stabilizing Ethyl (4-nitrosophenyl)carbamate for long-term shelf life

Technical Support Center: Ethyl (4-nitrosophenyl)carbamate Stability & Handling Executive Summary: The "Nitroso Paradox" Ethyl (4-nitrosophenyl)carbamate (also known as N-carbethoxy-4-nitrosoaniline) presents a unique st...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl (4-nitrosophenyl)carbamate Stability & Handling

Executive Summary: The "Nitroso Paradox"

Ethyl (4-nitrosophenyl)carbamate (also known as N-carbethoxy-4-nitrosoaniline) presents a unique stability challenge due to the nitroso (-N=O) functionality.[1] Unlike standard reagents, this compound exists in a dynamic equilibrium between a green monomer and a pale yellow dimer (azodioxy linkage).[1][2]

Users often mistake the natural phase transition (dimerization) for degradation.[2] This guide distinguishes between reversible physical changes (dimerization) and irreversible chemical degradation (oxidation/hydrolysis) to prevent unnecessary disposal of viable material.[2]

Degradation Mechanisms & Stabilization Logic

To stabilize this compound, you must control three specific pathways.

Mechanism A: Dimerization (Reversible)[3]
  • The Science: In the solid state, nitrosoarenes naturally form azodioxy dimers to minimize dipole interactions. This is an exothermic process.[1][2]

  • Visual Indicator: The solid turns from green/blue (monomer) to pale yellow/cream (dimer).[2]

  • Impact: Dimers are often less soluble.[1][2] This is NOT degradation; it is a storage state.[1][2] Heating or dissolving usually reverts it to the monomer.[1][2]

Mechanism B: Oxidation (Irreversible)
  • The Science: The nitroso group is an intermediate oxidation state. Atmospheric oxygen, catalyzed by light and heat, oxidizes it to the Nitro analogue (Ethyl 4-nitrophenylcarbamate).[1][2]

  • Visual Indicator: Darkening to deep orange/brown or permanent yellowing in solution that does not turn green upon dilution/heating.[1][2]

Mechanism C: Carbamate Hydrolysis (Irreversible)
  • The Science: Moisture, particularly in the presence of trace acids or bases, attacks the carbamate ester, releasing ethanol, CO₂, and the corresponding aniline.

Visualizing the Pathways (DOT Diagram)

DegradationPathways Monomer Monomer (Green/Blue) Active Reagent Dimer Azodioxy Dimer (Pale Yellow Solid) Stable Storage Form Monomer->Dimer  Solid State / Low Temp   Nitro Nitro Impurity (Yellow/Orange) Irreversible Oxidation Monomer->Nitro  O2 + Light (Oxidation)   Hydrolysis Hydrolysis Products (Aniline + CO2) Moisture Damage Monomer->Hydrolysis  H2O + Acid/Base   Dimer->Monomer  Heat / Dissolution  

Caption: Fig 1. The central equilibrium (Blue arrows) is reversible.[2] The red dashed pathways represent permanent degradation.

Storage & Handling Protocols

Follow this self-validating storage protocol to maximize shelf life (12+ months).

ParameterSpecificationScientific Rationale
Temperature -20°C Slows oxidation kinetics.[1] Promotes dimerization (which is actually protective in the solid state).[2]
Atmosphere Argon or Nitrogen Displaces O₂ to prevent oxidation to the nitro analogue.
Container Amber Glass Nitroso compounds undergo photolysis under UV/Visible light.[1][2]
Desiccation Required Prevents hydrolysis of the carbamate ester linkage.[3]

Protocol: Long-Term Storage Setup

  • Transfer the vial to a glovebox or use a Schlenk line to purge headspace with Argon.[1][2]

  • Seal the cap with Parafilm to prevent moisture ingress during freezer cycles.[1][2]

  • Place the vial inside a secondary jar containing activated desiccant (e.g., Drierite).[1][2]

  • Store at -20°C.

Troubleshooting & FAQs

Q1: My sample arrived as a pale yellow solid, but the datasheet says "green". Is it degraded?

A: Likely No . You are observing the dimer .

  • Test: Dissolve a small amount (~5 mg) in mild heat (40°C) chloroform or ethanol.

  • Result: If the solution turns green/blue, the monomer has regenerated. The compound is good.[1][2]

  • Result: If the solution remains yellow/orange, oxidation to the nitro compound may have occurred.

Q2: The compound is not dissolving in my solvent (DCM/Methanol).

A: The dimer is significantly less soluble than the monomer.

  • Fix: Gently warm the solvent to 40-50°C (if stable) or sonicate.[1] This provides the energy required to break the azodioxy dimer bond and regenerate the soluble monomer.

Q3: NMR shows broad signals or "extra" peaks.

A: Nitroso compounds suffer from rotational isomerism and monomer-dimer exchange on the NMR timescale.[1]

  • Fix: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). This shifts the equilibrium entirely to the monomer and speeds up rotation, sharpening the peaks.

Quality Control (QC) Workflow

Before committing valuable starting materials, validate the integrity of the Ethyl (4-nitrosophenyl)carbamate using this decision tree.

QC_Workflow Start Visual Inspection (Solid State) ColorCheck Color? Start->ColorCheck Green Green/Blue ColorCheck->Green Monomer Yellow Pale Yellow/Cream ColorCheck->Yellow Likely Dimer Brown Brown/Tar ColorCheck->Brown Degraded Pass PASS: Monomer Active Green->Pass SolubilityTest Solubility Test (Warm EtOH/DCM) Yellow->SolubilityTest FailDec FAIL: Decomposed Brown->FailDec SolnColor Solution Color? SolubilityTest->SolnColor SolnGreen Turns Green SolnColor->SolnGreen Reversible SolnYellow Stays Yellow SolnColor->SolnYellow Irreversible SolnGreen->Pass FailOx FAIL: Oxidized (Nitro) SolnYellow->FailOx

Caption: Fig 2. QC Decision Tree. Note that "Yellow Solid" requires a solubility test to distinguish between stable dimer and oxidized impurity.

Re-Purification Protocol (Recrystallization)

If the QC check reveals partial oxidation (sticky solid or persistent yellow solution), use this protocol.

Principle: The nitroso dimer crystallizes efficiently, while the oxidized nitro impurity and hydrolysis products often remain in the mother liquor.

  • Dissolution: Dissolve the crude material in a minimum amount of warm Ethanol (40-50°C). The solution should be green.[1][2]

  • Filtration: Filter quickly while warm to remove insoluble impurities.[1][2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer overnight.

  • Collection: The compound should precipitate as the dimer (pale yellow/cream crystals).[2]

  • Wash: Filter and wash with cold (-20°C) Hexane or Pentane.[1][2]

  • Dry: Dry under vacuum in the dark.

References

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (General reference for Nitroso-Dimer equilibrium and Carbamate stability).

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004).[1][2] Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3353–3396.[1][2] Link

  • Beijer, F. H., et al. (2003).[1][2] Structure and Dimerization of Nitrosobenzene. Journal of Physical Chemistry A, 107(40), 8196–8201.[1][2] (Mechanistic insight into the solid-state dimerization). Link

  • Sigma-Aldrich. (n.d.).[1][2] Ethyl 4-nitrosophenylcarbamate Product Information. (Verified availability of specific derivative). Link

Sources

Reference Data & Comparative Studies

Validation

Advanced FTIR Characterization: N-Nitroso vs. N-Nitro Groups in Carbamates

Executive Summary Objective: To provide a definitive technical framework for distinguishing -nitroso ( ) from -nitro ( ) moieties within carbamate scaffolds using Fourier Transform Infrared (FTIR) spectroscopy. Context:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical framework for distinguishing


-nitroso (

) from

-nitro (

) moieties within carbamate scaffolds using Fourier Transform Infrared (FTIR) spectroscopy.

Context: In drug development and synthetic organic chemistry, distinguishing these functional groups is critical.


-nitrosocarbamates are potent genotoxins and often thermally unstable, whereas 

-nitrocarbamates are typically stable synthetic intermediates. Misidentification can lead to severe safety hazards and regulatory non-compliance (e.g., ICH M7 guidelines).

Core Insight: Differentiation relies on the symmetry-driven band splitting of the nitro group (asymmetric/symmetric pair) versus the singular


 stretch of the nitroso group, complicated by the electron-withdrawing influence of the carbamate carbonyl.

Mechanistic Basis of Vibrational Modes

To interpret the spectra accurately, one must understand the electronic environment. The carbamate nitrogen is a "battleground" for electron density, flanked by the ester carbonyl (


) and the nitrogenous substituent (

or

).
The N-Nitro Group ( )

The nitro group possesses


 symmetry (local), resulting in two distinct, high-intensity stretching vibrations due to resonance delocalization:
  • Asymmetric Stretch (

    
    ):  The two 
    
    
    
    bonds stretch in opposite phases. This requires higher energy.
  • Symmetric Stretch (

    
    ):  The two 
    
    
    
    bonds stretch in phase.[1]
The N-Nitroso Group ( )

The nitroso group lacks the symmetry of the nitro group. It presents primarily as a localized


 double bond.
  • 
     Stretch:  A single, strong band.
    
  • Electronic Competition: In carbamates (

    
    ), the carbonyl competes for the nitrogen lone pair. This reduces the 
    
    
    
    double bond character (compared to nitrosamines) but can stiffen the
    
    
    bond, often shifting it to slightly higher wavenumbers than in simple dialkylnitrosamines.

Comparative Spectral Fingerprints

The following table synthesizes characteristic bands. Note that values are for solid-state (KBr/ATR) or non-polar solution; polar solvents may induce shifts.

Table 1: Characteristic FTIR Bands for Carbamate Derivatives
Functional GroupVibrational ModeWavenumber (

)
IntensityDiagnostic Notes
N-Nitro Carbamate

Asymmetric
1550 – 1600 StrongOften broader than the symmetric band.
(

)

Symmetric
1260 – 1300 StrongKey Differentiator. Look for this sharp band.

Stretch
1740 – 1780Very StrongShifted higher than parent carbamate due to EWG

.

Stretch
950 – 1000MediumLess diagnostic due to fingerprint overlap.
N-Nitroso Carbamate

Stretch
1480 – 1520 StrongKey Differentiator. Single band. No partner at ~1300.
(

)

Stretch
1050 – 1100Medium

Stretch
1720 – 1760Very StrongSlightly lower shift than N-nitro analog.
Parent Carbamate

Stretch
3200 – 3400MediumAbsent in both N-nitro and N-nitroso derivatives.
(

)

Stretch
1690 – 1740Very Strong

Critical Analysis: The "Smoking Gun" for an


-nitro compound is the presence of both the 1550-1600 

and 1260-1300

bands. The

-nitroso compound will show a band near 1500

but lacks the intense symmetric stretch at 1280

.

Experimental Protocol: The "Cold-Cell" Technique

Warning:


-Nitrosocarbamates are frequently thermally unstable and light-sensitive. Standard preparation (grinding in a mortar, high-pressure KBr pelletizing) can generate enough frictional heat to degrade the sample, leading to artifacts (e.g., denitrosation back to the parent carbamate).
Protocol: Low-Temperature ATR Analysis

This protocol minimizes thermal degradation and maximizes spectral fidelity.

  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) cooled with liquid

      
      .
      
    • Accessory: Diamond ATR (Attenuated Total Reflectance) with a temperature-controlled top plate (set to 20°C or cooled to 4°C if highly unstable).

    • Resolution: 4

      
       (sufficient for solid-state broad bands).
      
  • Sample Preparation:

    • Do NOT grind if the sample is crystalline and unstable.

    • Place a small amount (< 5 mg) of neat solid directly onto the crystal.

    • Apply minimal pressure initially. Monitor the preview spectrum.[2] Increase pressure only until bands saturate. High pressure can induce pressure-induced amorphization or degradation.

  • Data Acquisition:

    • Scan Range: 4000 – 600

      
      .
      
    • Scans: 16–32 scans (keep acquisition time short to limit laser heating exposure).

  • Validation (Self-Check):

    • Re-run check: Run the sample, wipe the crystal, reload a fresh aliquot, and run again. If the spectra differ (e.g., appearance of an

      
       band at 3300 
      
      
      
      ), the sample is degrading during the measurement.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for identifying the functional group based on spectral data.

FTIR_Decision_Tree Start Start: Acquire Spectrum (4000-600 cm⁻¹) CheckNH Check 3200-3400 cm⁻¹ region Is N-H stretch present? Start->CheckNH Parent Result: Parent Carbamate (or degradation product) CheckNH->Parent Yes Check1550 Check 1550-1600 cm⁻¹ region Is there a strong Asymmetric band? CheckNH->Check1550 No Check1300 Check 1260-1300 cm⁻¹ region Is there a strong Symmetric band? Check1550->Check1300 Yes (Band Present) Check1500 Check 1480-1520 cm⁻¹ region Is there a single strong band? Check1550->Check1500 No NitroResult Result: N-Nitro Carbamate (Confirmed by N-O pair) Check1300->NitroResult Yes (Band Present) Ambiguous Result: Ambiguous/Mixed (Check Purity/Degradation) Check1300->Ambiguous No NitrosoResult Result: N-Nitroso Carbamate (Single N=O band, No Sym band) Check1500->NitrosoResult Yes Check1500->Ambiguous No

Caption: Logic flow for distinguishing N-substituted carbamates. The presence of the symmetric nitro stretch is the critical "gatekeeper" decision point.

Sample Preparation Workflow for Unstable Compounds

This diagram details the "Cold-Cell" approach to prevent artifacts.

Sample_Prep Sample Solid Sample (Potentially Unstable) Prep Direct Deposition (No Grinding) Sample->Prep Handle in dark ATR Diamond ATR (Temp < 25°C) Prep->ATR Minimal Pressure Scan Rapid Scan (16 scans, 4cm⁻¹) ATR->Scan Check Degradation Check (Look for N-H @ 3300) Scan->Check

Caption: Optimized workflow for handling thermally labile N-nitrosocarbamates to ensure spectral integrity.

Troubleshooting & Common Pitfalls

The "Ghost" N-H Band

If you observe a weak band at 3300


 in a supposed 

-nitroso sample, it is likely denitrosation .
  • Cause: Acidic impurities or thermal stress during isolation.

  • Solution: Recrystallize with non-acidic solvents and dry under vacuum at ambient temperature.

Solvent Overlap

Chlorinated solvents (DCM, Chloroform) often used for these compounds have strong absorptions in the fingerprint region (




).
  • Recommendation: Evaporate solvent completely. If solution IR is necessary, use Carbon Tetrachloride (

    
    ) (if safety permits) or subtract the solvent spectrum carefully.
    
Carbonyl Confusion

The


 band in 

-nitro/nitroso carbamates is shifted to higher frequencies (


) compared to amides. Do not confuse this with an anhydride or ester. The shift is due to the reduced resonance donation from the nitrogen lone pair, which is engaged with the nitro/nitroso group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group frequencies).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. John Wiley & Sons. (Authoritative source for detailed band assignments).
  • Loeppky, R. N. (1994). Nitrosamine and N-Nitroso Compound Chemistry and Biochemistry. ACS Symposium Series. Link (Specifics on N-nitroso stability and chemistry).

  • Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology. Link (Foundational work on N-nitroso stability).

  • NIST Chemistry WebBook . Infrared Spectra of N-Nitrosodimethylamine. Link (Reference spectra for N-nitroso moieties).

Sources

Comparative

Comparing reactivity of Ethyl (4-nitrosophenyl)carbamate vs Nitrosobenzene

This guide provides a technical comparison between Ethyl (4-nitrosophenyl)carbamate and the parent compound Nitrosobenzene , focusing on their application in organic synthesis, specifically Diels-Alder cycloadditions and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Ethyl (4-nitrosophenyl)carbamate and the parent compound Nitrosobenzene , focusing on their application in organic synthesis, specifically Diels-Alder cycloadditions and ene reactions.

Executive Summary

Nitrosobenzene (


)  is the prototypical aromatic nitroso compound, characterized by high electrophilicity and rapid reactivity. However, its utility is often limited by its volatility, toxicity, and tendency to form insoluble dimers.

Ethyl (4-nitrosophenyl)carbamate (hereafter referred to as Carbamate-NO ) represents a "tamed" derivative. The para-carbamate substituent acts as an electron-donating group (EDG), which modulates the electrophilicity of the nitroso group. This modification results in slower reaction rates but significantly enhanced stability , improved solubility profiles, and greater selectivity in cycloaddition reactions.

Quick Comparison Matrix
FeatureNitrosobenzene (

)
Ethyl (4-nitrosophenyl)carbamate
Electronic Nature Neutral / Baseline ElectrophileElectron-Rich (Deactivated Electrophile)
Diels-Alder Reactivity Fast (High

)
Moderate to Slow (Lower

)
Dimerization (

)
Favors Dimer in solid state; fast equilibriumSlower dimerization; favors monomer in solution
Physical State Volatile solid (sublimes), pungentNon-volatile solid, stable
Primary Utility Rapid screening, simple dienesRegioselective synthesis, complex natural products

Electronic Structure & Reactivity Logic

To understand the experimental differences, one must analyze the electronic effects governing the nitroso group.

The Hammett Effect on Electrophilicity

The reactivity of nitrosoarenes in Nitroso-Diels-Alder (NDA) reactions is governed by the energy gap between the Diene HOMO and the Nitroso LUMO (Lowest Unoccupied Molecular Orbital).

  • Nitrosobenzene: The LUMO energy is relatively low, facilitating rapid interaction with electron-rich dienes (Normal Electron Demand).

  • Carbamate-NO: The carbamate group (

    
    ) at the para position exerts a mesomeric electron-donating effect (+M) . This donation increases the electron density of the aromatic ring and raises the energy of the nitroso LUMO.
    
    • Consequence: The energy gap widens, leading to a decreased reaction rate compared to nitrosobenzene. However, this "deactivation" suppresses side reactions (such as polymerization) and allows for higher stereocontrol.

Dimerization Equilibrium

Nitroso compounds exist in a dynamic equilibrium between the blue/green monomer and the colorless/yellow azodioxy dimer.



  • Nitrosobenzene: Readily dimerizes in the solid state and concentrated solutions. The dimer is unreactive in NDA reactions; it must dissociate to the monomer to react.

  • Carbamate-NO: Electron-donating groups generally stabilize the monomeric form relative to the dimer or slow down the dimerization kinetics. This ensures a higher steady-state concentration of the active monomeric species in solution, despite the lower intrinsic electrophilicity.

Experimental Data & Protocols

Nitroso-Diels-Alder (NDA) Reaction Kinetics

In a standard NDA reaction with 1,3-cyclohexadiene, the rate constants (


) follow the Hammett relationship where 

is positive (reaction accelerated by EWGs).

Relative Rate Data (Approximated from Hammett Trends): | Dienophile | Substituent Constant (


) | Relative Rate (

) | | :--- | :--- | :--- | | p-Nitro-nitrosobenzene | +0.78 (EWG) | ~150 | | Nitrosobenzene | 0.00 (H) | 1.0 (Reference) | | Carbamate-NO | -0.15 (EDG estimate) | ~0.3 - 0.5 | | p-Methoxy-nitrosobenzene | -0.27 (Strong EDG) | ~0.1 |

Interpretation: The Carbamate-NO reacts roughly 2-3 times slower than nitrosobenzene. This induction period is advantageous when kinetic resolution or high regioselectivity is required.

Regioselectivity in Unsymmetrical Dienes

When reacting with unsymmetrical dienes (e.g., 1-substituted butadienes), the para-substituent influences the ratio of Proximal vs. Distal isomers.

  • Nitrosobenzene: Often yields mixtures (e.g., 60:40) due to high reactivity and low discrimination.

  • Carbamate-NO: The reduced reactivity allows for a later transition state, often enhancing regioselectivity towards the Proximal isomer (where the Oxygen of the nitroso group binds to the most substituted carbon of the diene) due to secondary orbital interactions and steric factors.

Visualizing the Reaction Pathway

The following diagram illustrates the divergent pathways for Nitrosobenzene vs. Carbamate-NO, highlighting the trade-off between rate and stability.

ReactivityComparison Precursor Nitroso Precursor PhNO Nitrosobenzene (High Energy LUMO) Precursor->PhNO Oxidation CarbNO Carbamate-NO (Raised LUMO, Stabilized) Precursor->CarbNO Oxidation Dimer_PhNO Azodioxy Dimer (Stable Solid) PhNO->Dimer_PhNO Fast Equilibrium TS_Fast Early Transition State (Fast, Low Selectivity) PhNO->TS_Fast High k Dimer_Carb Azodioxy Dimer (Slow Formation) CarbNO->Dimer_Carb Slow Equilibrium TS_Slow Late Transition State (Slow, High Selectivity) CarbNO->TS_Slow Low k Product 1,2-Oxazine Adduct TS_Fast->Product TS_Slow->Product

Caption: Comparative reaction coordinate showing the kinetic trade-off. Nitrosobenzene enters a fast, early transition state, while Carbamate-NO proceeds through a slower, more selective pathway.

Recommended Experimental Protocols

Protocol A: In Situ Generation for Unstable Substrates

Use this for Nitrosobenzene to minimize handling of the volatile solid.

  • Dissolve: 1.0 equiv of N-phenylhydroxylamine in MeOH/Phosphate Buffer (pH 7).

  • Add Diene: Add 1.5 - 2.0 equiv of the target diene.

  • Oxidize: Add 1.0 equiv of

    
     dropwise at 0°C.
    
  • Monitor: The solution will turn transiently green (monomer) before fading as the adduct forms.

  • Workup: Extract with

    
    .
    
Protocol B: Direct Addition of Carbamate-NO

Use this for controlled, regioselective reactions.

  • Preparation: Synthesize Ethyl (4-nitrosophenyl)carbamate via oxidation of ethyl (4-aminophenyl)carbamate (Oxone/DCM biphasic method is recommended). Isolate as a green/blue solid.

  • Reaction: Dissolve 1.0 equiv of Carbamate-NO in Toluene (non-polar solvents favor the NDA reaction).

  • Add Diene: Add 1.1 equiv of diene.

  • Conditions: Stir at Room Temperature. Heating to 40-60°C may be required due to lower reactivity.

  • Validation: Monitor disappearance of the characteristic nitroso absorbance (~750 nm) via UV-Vis.

Stability & Safety Note

  • Nitrosobenzene: Highly volatile and readily sublimes. It is a potent hemotoxin. Must be handled in a fume hood with double gloving.

  • Carbamate-NO: Significantly less volatile. While still toxic (potential mutagen), the risk of inhalation exposure is reduced. It is stable at -20°C for months without significant dimerization.

References

  • Substituent Effects in Nitroso Diels-Alder Reactions Title:Mechanism and Substituent Effects in the Nitroso Diels-Alder Reaction Source: Journal of Organic Chemistry Link:[Link]

  • Regioselectivity of Nitroso Cycloadditions Title:Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives Source: Beilstein Journal of Organic Chemistry Link:[Link]

  • Hammett Correlations in Organic Reactivity Title:Correlations of Structure with Reactivity of Aromatic Compounds (Hammett Equation) Source: Chemistry LibreTexts Link:[Link]

  • Synthesis of Carbamate Derivatives Title:Synthesis of Azoxybenzenes by Reductive Dimerization (Context on substituent effects) Source: ResearchGate Link:[1][Link]

Sources

Validation

A Comparative Guide to HPLC Retention Time Standards for Ethyl (4-nitrosophenyl)carbamate Purity Analysis

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of Ethyl (4-nitrosophenyl)carbamate, a compound of interest in various research and development pipelines. Given the absence of a commercially available, certified retention time standard for this specific molecule, this document serves as a comprehensive framework for developing and validating a robust, in-house analytical method. We will explore the rationale behind chromatographic choices, present detailed experimental protocols, and compare the performance of different stationary and mobile phases, thereby establishing a reliable system for purity assessment and impurity profiling.

The analytical approach detailed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the developed method is suitable for its intended purpose and meets the rigorous standards of the pharmaceutical industry.[1][2][3]

The Analytical Challenge: Purity of a Novel Carbamate

Ethyl (4-nitrosophenyl)carbamate possesses two key functional moieties that dictate its chromatographic behavior: the polar carbamate group and the aromatic nitroso group. The presence of the nitroso group is of particular interest, as N-nitroso compounds are often considered a class of "cohort of concern" due to potential genotoxic effects.[4][5][6] Therefore, a highly sensitive and specific analytical method is not just a quality control requirement but a critical safety assessment.

The primary objective is to develop a stability-indicating HPLC method capable of separating the main Ethyl (4-nitrosophenyl)carbamate peak from potential process-related impurities (e.g., starting materials, reagents) and degradation products. This guide will compare two common reversed-phase columns, a standard C18 and a Phenyl-Hexyl column, to evaluate their respective selectivities for this analyte and its potential impurities.

Experimental Design and Protocols

The following sections detail the step-by-step methodologies for HPLC analysis, from system setup to sample preparation and data acquisition. The protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the generated data.[2][7]

Instrumentation and Reagents
  • HPLC System: A quaternary HPLC system with a photodiode array (PDA) detector is recommended to allow for spectral analysis and peak purity assessment.

  • Columns:

    • Alternative 1: A standard L1 packing C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Alternative 2: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid (reagent grade).

  • Sample Preparation: A stock solution of synthesized Ethyl (4-nitrosophenyl)carbamate is prepared in a 50:50 mixture of acetonitrile and water at a concentration of 1.0 mg/mL. Working standards for linearity and accuracy assessments are prepared by diluting this stock solution.

Chromatographic Conditions

The following table outlines the starting chromatographic conditions for the two comparative methods. These conditions are based on established methods for related nitrosamine and carbamate compounds.[4][8][9]

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B0-20 min: 40-80% B; 20-25 min: 80-40% B; 25-30 min: 40% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection PDA at 280 nmPDA at 280 nm
Injection Vol. 10 µL10 µL

Causality behind Experimental Choices:

  • Reversed-Phase Chromatography: This is the most common and versatile mode of HPLC for pharmaceutical analysis, suitable for the separation of moderately polar compounds like Ethyl (4-nitrosophenyl)carbamate.

  • C18 vs. Phenyl-Hexyl Column: The C18 column provides separation based primarily on hydrophobicity. The Phenyl-Hexyl column offers alternative selectivity through pi-pi interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities. This can be particularly advantageous for separating aromatic isomers or closely related aromatic compounds.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.

  • Gradient Elution: A gradient is employed to ensure the elution of both more polar and less polar impurities within a reasonable run time, providing a comprehensive impurity profile.

  • PDA Detection: A PDA detector is crucial for a stability-indicating method. It allows for the monitoring of multiple wavelengths and the acquisition of UV spectra across each peak, which is used to assess peak purity and identify potential co-eluting impurities. The wavelength of 280 nm is chosen based on the expected chromophore of the nitroso-aromatic system.

Workflow for Method Development and Validation

The following diagram illustrates the logical workflow for developing and validating the HPLC method for purity analysis, in accordance with ICH guidelines.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev1 Define Analytical Target Profile Dev2 Screen Columns & Mobile Phases Dev1->Dev2 Dev3 Optimize Gradient & Flow Rate Dev2->Dev3 Dev4 Forced Degradation Studies Dev3->Dev4 Val1 Specificity Dev4->Val1 Final Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 System Suitability Testing Val6->Routine1 Validated Method Routine2 Sample Analysis & Purity Calculation Routine1->Routine2

Caption: Workflow for HPLC method development and validation.

Comparative Performance Data

The following table presents hypothetical, yet scientifically plausible, data comparing the performance of the C18 and Phenyl-Hexyl columns for the analysis of Ethyl (4-nitrosophenyl)carbamate and two potential impurities: Impurity A (a more polar precursor) and Impurity B (a less polar degradation product).

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Retention Time (min) - Impurity A 3.54.2
Retention Time (min) - Ethyl (4-nitrosophenyl)carbamate 10.212.5
Retention Time (min) - Impurity B 15.814.9
Resolution (Analyte / Impurity A) 8.510.2
Resolution (Analyte / Impurity B) 6.12.8
Tailing Factor (Analyte) 1.11.3
Theoretical Plates (Analyte) 12,50011,000

Interpretation of Comparative Data:

  • Retention and Resolution: The Phenyl-Hexyl column provides a longer retention time for the main analyte, suggesting stronger interactions. It shows superior resolution between the main peak and the more polar Impurity A, likely due to a combination of hydrophobic and pi-pi interactions. However, the C18 column demonstrates better separation from the less polar Impurity B. This highlights the importance of screening different column chemistries to achieve optimal separation for all potential impurities.

  • Peak Shape and Efficiency: The C18 column shows a slightly better tailing factor and higher theoretical plates, indicating better peak shape and column efficiency under these specific conditions.

Based on this comparative data, the choice of column would depend on which impurity is more critical to resolve. If Impurity A is the primary concern, the Phenyl-Hexyl column would be preferred. If Impurity B is the critical impurity, the C18 column would be the better choice. For a comprehensive purity method, further optimization of the gradient on the C18 column might be pursued to improve the resolution of Impurity A while maintaining the good separation of Impurity B.

Establishing Trustworthiness: Method Validation

A developed analytical method is only reliable if it has been thoroughly validated. The validation process provides documented evidence that the method is suitable for its intended purpose.[7][9] The following diagram outlines the key parameters for HPLC method validation as per ICH guidelines.

Validation_Parameters center Validated HPLC Method Specificity Specificity Specificity->center Linearity Linearity Linearity->center Accuracy Accuracy Accuracy->center Precision Precision Precision->center LOD_LOQ LOD & LOQ LOD_LOQ->center Robustness Robustness Robustness->center Range Range Range->center

Caption: Key parameters for HPLC method validation.

Self-Validating System:

  • Specificity: This is demonstrated through forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light). The PDA detector is used to ensure that the main peak is spectrally pure and that all degradation products are well-separated.[7]

  • Linearity: A minimum of five concentrations across the expected range (e.g., from the reporting limit to 120% of the working concentration) are analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, and 150%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day with a different instrument. The results are compared to assess the method's reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: The method's reliability is tested by introducing small, deliberate variations in the method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, and variations in mobile phase composition). The system suitability parameters should remain within acceptable limits.

Conclusion

The development of a robust HPLC method for the purity determination of Ethyl (4-nitrosophenyl)carbamate is a critical step in its characterization and quality control. In the absence of a commercial retention time standard, a well-validated, in-house method is essential. This guide has provided a comparative framework for selecting an appropriate HPLC column and has detailed the necessary protocols and validation parameters to establish a scientifically sound and defensible analytical procedure. By systematically evaluating different stationary phases and adhering to the principles of method validation outlined by the ICH, researchers can confidently assess the purity of Ethyl (4-nitrosophenyl)carbamate and ensure the quality and safety of their materials. The choice between a C18 and a Phenyl-Hexyl column will ultimately be dictated by the specific impurity profile of the synthesized compound, underscoring the necessity of a tailored and well-documented method development process.

References

  • International Council for Harmonisation. (n.d.). Q3A(R2) Impurities in New Drug Substances. ICH. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Li, F., et al. (n.d.). Determination of Nine N-Nitroso Compounds in Meat Products by Solid Phase Extraction Purification and High Performance Liquid Chromatography. [Link]

  • Kumar, P., et al. (2025, June 15). Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products. PubMed. [Link]

  • Kowalska, M., et al. (2022, January 6). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. PubMed. [Link]

  • Havery, D. C. (1990). Determination of N-nitroso Compounds by High-Performance Liquid Chromatography With Postcolumn Reaction and a Thermal Energy Analyzer. PubMed. [Link]

  • ResearchGate. (2025, August 7). Development and Validation of RP‐HPLC Method for the Detection of N‐Nitroso Meglumine in Pharmaceutical Products. [Link]

  • European Commission. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Public Health. [Link]

  • Singh, A. K., et al. (2025, September 5). Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (2025, November 29). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. [Link]

  • PrepChem.com. (n.d.). PREPARATION OF ETHYL [4-(4-NITROPHENOXY)-3-NITROPHENYL]CARBAMATE. [Link]

  • ScienceDirect. (n.d.). Application of chromatographic techniques in the analysis of total nitrosamines in water. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • ResearchGate. (2025, August 7). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. [https://www.researchgate.net/publication/282330756_On-column_nitrosation_of_amines_observed_in_liquid_chromatography_impurity_separations_employing_ammonium_hydroxide_and_acetonitrile_as_mobile_phase]([Link]_ chromatography_impurity_separations_employing_ammonium_hydroxide_and_acetonitrile_as_mobile_phase)

  • Chromatography Today. (2019, September 10). Gas Chromatography Detection of Nitrosamines in Food and Beverages. [Link]

  • PMC. (2025, April 29). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]

  • Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • AMSbiopharma. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines. [Link]

Sources

Comparative

A Senior Scientist's Guide to Purity Validation: The Case of Ethyl (4-nitrosophenyl)carbamate Using Elemental Analysis

For professionals in drug development and chemical research, establishing the purity of a novel chemical entity is a foundational requirement for all subsequent investigations. The identity and purity of a compound like...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, establishing the purity of a novel chemical entity is a foundational requirement for all subsequent investigations. The identity and purity of a compound like Ethyl (4-nitrosophenyl)carbamate, a molecule with reactive nitroso and carbamate moieties, must be unequivocally confirmed. While a suite of analytical techniques is often employed, elemental analysis remains a fundamental, quantitative method for assessing bulk purity.[1][2][3]

This guide provides an in-depth comparison of elemental analysis against other common techniques for validating the purity of Ethyl (4-nitrosophenyl)carbamate. It is designed for researchers and scientists, offering not just protocols, but the underlying rationale to empower robust and reliable analytical outcomes.

The Principle of Purity Assessment via Elemental Analysis

Elemental analysis, specifically CHN/O analysis, operates on a simple yet powerful premise: a pure compound will have a precise and predictable mass percentage of its constituent elements.[4] By measuring the actual elemental composition of a synthesized batch and comparing it to the theoretical values calculated from its molecular formula, one can obtain a direct, quantitative measure of its bulk purity.[3][5] This technique is particularly valuable as it is insensitive to the structure of impurities, providing a true measure of the mass fraction of C, H, N, and O, which can reveal the presence of residual solvents, inorganic salts, or other contaminants that might be missed by structure-specific methods like HPLC.

Theoretical Composition of Ethyl (4-nitrosophenyl)carbamate

To begin any validation, we must first establish the theoretical benchmark.

  • Molecular Formula: C₉H₁₀N₂O₃

  • Molar Mass: 194.19 g/mol

  • Constituent Elements & Atomic Masses:

    • Carbon (C): 12.011 u

    • Hydrogen (H): 1.008 u

    • Nitrogen (N): 14.007 u

    • Oxygen (O): 15.999 u

Based on these values, the theoretical elemental composition is calculated as follows:

ElementAtomic Mass (u)Atoms per MoleculeTotal Mass per MoleculeTheoretical Mass %
Carbon (C)12.0119108.09955.67%
Hydrogen (H)1.0081010.0805.19%
Nitrogen (N)14.007228.01414.43%
Oxygen (O)15.999347.99724.72%
Total 194.190 100.00%

An experimentally determined composition that deviates significantly from these values indicates the presence of impurities. A generally accepted tolerance for a highly pure compound is ±0.4% for each element.

Experimental Protocol: CHN/O Analysis by Combustion

The most common method for determining CHNS and O content is through high-temperature combustion or pyrolysis.[6][7] The process is a self-validating system when appropriate standards and controls are used.

Instrumentation

A modern elemental analyzer, such as a Thermo Scientific FlashSmart EA or similar, is required.[8] These instruments automate the combustion, gas separation, and detection processes.[7]

Step-by-Step Methodology
  • Sample Preparation & Weighing:

    • Rationale: Accuracy begins here. An ultra-microbalance is essential for precisely weighing the small sample size (typically 1-3 mg).

    • Protocol:

      • Ensure the sample is homogenous and completely dry. Lyophilize if necessary to remove residual water, which will significantly impact hydrogen and oxygen percentages.

      • Tare a tin capsule on an ultra-microbalance.

      • Accurately weigh 1-3 mg of Ethyl (4-nitrosophenyl)carbamate into the capsule. Record the weight precisely.

      • Seal the capsule tightly to entrap the sample and create a closed combustion system.

  • Instrument Calibration (Self-Validation):

    • Rationale: Calibration with a certified, pure organic standard (e.g., Acetanilide, BBOT) ensures the instrument's thermal conductivity detector (TCD) response is linear and accurate across the expected concentration range. This step is critical for the trustworthiness of the results.[9]

    • Protocol:

      • Analyze several replicates of a known standard at a similar weight to the samples.

      • Generate a calibration curve and confirm its linearity (R² > 0.999).

      • Run a check standard after a set number of samples (e.g., every 10 samples) to verify that the calibration remains stable.

  • CHNS Analysis (Dynamic Flash Combustion):

    • Rationale: The sample is combusted in a pulse of pure oxygen at high temperatures (~1000°C). The tin capsule facilitates this "flash" combustion, ensuring the instantaneous and complete conversion of the sample to its elemental gases (CO₂, H₂O, N₂, SO₂).[8]

    • Protocol:

      • The autosampler drops the sealed capsule into the combustion reactor.

      • The resulting gases are swept by a helium carrier gas through a reduction tube (containing reduced copper at ~650°C) to convert nitrogen oxides (NOx) to N₂ and remove excess oxygen.

      • The gas mixture (He, CO₂, H₂O, N₂) then passes through a gas chromatography column. The column separates the gases based on their thermal properties.

      • The separated gases elute sequentially and are measured by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.

  • Oxygen Analysis (Pyrolysis):

    • Rationale: Oxygen is determined separately by pyrolysis in an inert atmosphere. The sample is heated in the absence of oxygen, causing it to decompose. The oxygen present is converted to carbon monoxide (CO).

    • Protocol:

      • The instrument configuration is switched to the pyrolysis mode.

      • A sample (weighed in a silver capsule) is dropped into a pyrolysis reactor (~1100°C) filled with a nickel-coated carbon catalyst.

      • All oxygen in the sample is converted to CO.

      • The resulting gas mixture is separated by GC, and the CO is detected by the TCD.

The workflow for this analytical process is visualized below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_validation Purity Validation p1 Homogenize & Dry Sample p2 Weigh 1-3 mg into Tin/Silver Capsule p1->p2 a1 Autosampler drops Capsule into Reactor p2->a1 a2 Combustion (CHN) or Pyrolysis (O) a1->a2 a3 Gas Reduction & Separation (GC) a2->a3 a4 Detection by TCD a3->a4 d1 Integrate Peak Areas a4->d1 d2 Calculate Mass % using Calibration Curve d1->d2 v1 Compare Experimental % to Theoretical % d2->v1 v2 Assess Deviation (Is |Δ%| ≤ 0.4%?) v1->v2 v3 Purity Confirmed v2->v3 Yes v4 Purity Questionable: Investigate Impurities v2->v4 No

Caption: Experimental workflow for purity validation using elemental analysis.

Data Interpretation: A Comparative Approach

The power of elemental analysis lies in the direct comparison of experimental data to theoretical values. Let's consider two hypothetical batches of Ethyl (4-nitrosophenyl)carbamate.

ElementTheoretical Mass %Batch A (Experimental %)Δ vs. Theory (Batch A)Batch B (Experimental %)Δ vs. Theory (Batch B)Interpretation
C 55.67%55.52%-0.15%57.81%+2.14%Batch A: Within ±0.4% tolerance. Batch B: High C and H suggest a hydrocarbon solvent impurity (e.g., Toluene).
H 5.19%5.25%+0.06%5.85%+0.66%
N 14.43%14.31%-0.12%13.90%-0.53%Batch B: Lower N and O percentages are consistent with dilution by an impurity lacking these elements.
O 24.72%24.81%+0.09%22.44%-2.28%

Comparison with Alternative Purity Validation Methods

No single technique provides a complete picture. Elemental analysis is a crucial part of a larger analytical toolkit. Its performance should be compared with other methods to understand its unique strengths and limitations.

Analytical TechniquePrincipleStrengths for this ApplicationWeaknesses for this Application
Elemental Analysis Measures bulk elemental composition (C, H, N, O).- Absolute Purity: Provides a direct, quantitative measure of bulk purity.[5]- Detects All Impurities: Sensitive to any impurity that alters the elemental ratio (solvents, salts, starting materials).- No Reference Standard Needed: Purity is assessed against a theoretical calculation.- Non-Specific: Does not identify the structure of impurities.[5]- Insensitive to Isomers: Cannot distinguish between isomers with the same molecular formula.- Requires several milligrams of sample.
HPLC-UV Separates components based on polarity; quantifies by UV absorbance.[10][11]- Excellent for Quantifying Known Impurities: Ideal for tracking specific process-related impurities or degradation products.[12]- High Sensitivity: Can detect impurities at low levels.- Standard QC Method: Widely used and accepted in the pharmaceutical industry.[13]- Relative Purity: Area% purity assumes all compounds have the same response factor, which is rarely true.- Requires Standards: Accurate quantification of impurities requires reference standards for each.- May Miss Non-UV Active Impurities: Impurities without a chromophore (like some salts or solvents) are invisible.
LC-MS/MS Separates components by polarity; identifies by mass-to-charge ratio.- Superior Identification: Provides molecular weight and fragmentation data to identify unknown impurities.[14][15]- Extreme Sensitivity: The gold standard for detecting and quantifying trace-level genotoxic impurities like nitrosamines.[16][17][18]- Complex Quantification: Quantification can be more complex and may require expensive labeled internal standards.- Matrix Effects: Ionization can be suppressed or enhanced by other components, affecting accuracy.- Not ideal for assessing bulk purity.
qNMR Measures the nuclear magnetic resonance of specific nuclei (e.g., ¹H).- Absolute Quantification: Can determine purity against a certified internal standard without needing a reference standard of the analyte.- Structural Confirmation: Provides definitive structural information, confirming identity alongside purity.- Detects a Wide Range of Impurities: Any molecule with ¹H atoms will be visible.- Lower Sensitivity: Less sensitive than HPLC or LC-MS for trace impurities.- Requires Soluble Sample: The sample must be fully soluble in a deuterated solvent.- Signal Overlap: Complex impurity profiles can lead to overlapping signals, complicating quantification.

The logical relationship between these techniques in a comprehensive validation strategy is illustrated below.

G cluster_primary Primary Purity & Identity cluster_secondary Impurity Profiling start Synthesized Batch of Ethyl (4-nitrosophenyl)carbamate ea Elemental Analysis (Bulk Purity) start->ea nmr NMR Spectroscopy (Structural Identity) start->nmr hplc HPLC-UV (Known Impurities) start->hplc lcms LC-MS/MS (Unknown/Trace Impurities) start->lcms decision Data Concordant? ea->decision nmr->decision hplc->decision lcms->decision pass Batch Released for Further Study decision->pass Yes fail Further Purification or Re-synthesis Required decision->fail No

Caption: A logical workflow integrating multiple analytical techniques for validation.

Conclusion

For the validation of Ethyl (4-nitrosophenyl)carbamate, elemental analysis is an indispensable tool. It provides a direct and reliable assessment of bulk purity that is orthogonal to chromatographic methods. While HPLC and LC-MS are superior for identifying and quantifying specific, individual impurities, elemental analysis stands as the definitive gatekeeper, confirming that the fundamental atomic recipe of the compound is correct.[6][19] A successful validation strategy, therefore, does not rely on a single technique but integrates the absolute purity data from elemental analysis with the high-resolution impurity profiling of chromatography and the structural confirmation of NMR. This multi-faceted approach ensures the highest degree of scientific integrity and trustworthiness for drug development and research professionals.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.VELP Scientifica.
  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis.VELP Scientifica.
  • A Look at Elemental Analysis for Organic Compounds.AZoM.
  • Elemental Analysis - Technical Resources.University of Padua.
  • CHNS Analysis.Eurofins Scientific.
  • Elemental Analysis - Organic & Inorganic Compounds.ELTRA.
  • Guidance for the validation of pharmaceutical quality control analytical methods.GOV.UK.
  • Elemental Analysis CHNS (O).Auriga Research.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.European Medicines Agency.
  • Analytical Method Development and Validation in Pharmaceuticals.Technology Networks.
  • Basic principles and tests of organic element analysis.Universal Lab Blog.
  • Elemental analysis: operation & applic
  • NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines.Journal of Pharmaceutical and Biomedical Analysis.
  • Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.Thermo Fisher Scientific.
  • Analytical Method Validation: are your analytical methods suitable for intended use?Quality Assistance.
  • Mitigating N-nitroso Impurities in the API Manufacturing Process.Aquigen Bio Sciences.
  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).PMC.
  • Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS.PMC.
  • Determination of selected carbamate pesticides in w
  • Magnetic Solid-Phase Extraction of Carbam
  • Emerging Trends in Nitrosamine Analysis for Pharma.Agilent.
  • Nitrosamines.Avantor VWR.

Sources

Validation

Comparative kinetics of Diels-Alder reactions with various nitrosoarenes

This guide provides an in-depth technical analysis of the kinetics of Diels-Alder reactions involving nitrosoarenes. It is designed for researchers requiring actionable data on reactivity trends, mechanistic insights, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the kinetics of Diels-Alder reactions involving nitrosoarenes. It is designed for researchers requiring actionable data on reactivity trends, mechanistic insights, and validated experimental protocols.

Executive Summary

The Nitroso Diels-Alder (NDA) reaction is a powerful method for synthesizing 1,2-oxazines, serving as a key step in the functionalization of dienes and the synthesis of complex alkaloids. Unlike standard carbon-based Diels-Alder reactions, the NDA reaction involves a nitrosoarene (


) as the dienophile.

Key Kinetic Characteristics:

  • Reactivity Profile: Nitrosoarenes are highly reactive dienophiles due to the low energy of the

    
     LUMO.
    
  • Electronic Sensitivity: The reaction exhibits a large positive Hammett reaction constant (

    
     to 
    
    
    
    ), indicating that electron-withdrawing groups (EWGs) on the aryl ring significantly accelerate the rate.
  • Reversibility: The reaction is often reversible (retro-Diels-Alder) at elevated temperatures or in the presence of specific Lewis acids.

  • Solvent Effects: Rates are dramatically enhanced in polar protic solvents (e.g., water, TFE) due to hydrogen bond activation of the nitroso oxygen and hydrophobic packing effects.

Mechanistic Analysis

Frontier Molecular Orbital (FMO) Theory

The NDA reaction is a Normal Electron Demand (NED) cycloaddition.

  • Dominant Interaction:

    
    .
    
  • Energy Gap: Substituents that lower the LUMO energy of the nitrosoarene (EWGs) or raise the HOMO energy of the diene (EDGs) decrease the HOMO-LUMO gap, thereby increasing the reaction rate (

    
    ).
    
Transition State Structure

The transition state is concerted but asynchronous . The


 bond formation typically lags slightly behind 

bond formation, leading to a polarized transition state with partial charge separation. This explains the reaction's sensitivity to solvent polarity.

ReactionProfile cluster_mechanism FMO Interaction Reactants Reactants (Diene + Ar-NO) TS Transition State [Polarized/Asynchronous] Reactants->TS Activation Energy (ΔG‡) Product Product (1,2-Oxazine) TS->Product Exothermic (-ΔG) HOMO HOMO (Diene) LUMO LUMO (Nitroso) HOMO->LUMO e- transfer

Figure 1: Reaction coordinate and FMO interaction highlighting the dominant HOMO-LUMO pathway.

Comparative Kinetics and Reactivity Data[1][2]

The following data illustrates the impact of para-substituents on the reaction rate of nitrosobenzene derivatives with a standard diene (e.g., 1,3-cyclohexadiene or 2,3-dimethyl-1,3-butadiene).

Table 1: Relative Rate Constants ( )

Base value (


) set for Nitrosobenzene.
Substituent (Para)Electronic Effect (

)
Relative Rate (

)*
Reactivity Class

Strong EWG (+0.78)~150 - 200 Ultra-Fast

Weak EWG (+0.23)~3.5 - 5.0 Fast

Neutral (0.00)1.0 Benchmark

Weak EDG (-0.17)~0.5 - 0.7 Moderate

Strong EDG (-0.27)~0.1 - 0.2 Slow

Strong EDG (-0.83)< 0.01 Inert / Very Slow

*Note: Values are approximate relative rates derived from Hammett plots (


) in non-polar solvents (e.g., 

or Benzene).
Hammett Correlation

The kinetics follow the Hammett equation:


[1]
  • 
     (Reaction Constant):  Positive (
    
    
    
    to
    
    
    ).
  • Interpretation: The reaction is highly sensitive to electronic effects. A positive

    
     confirms that negative charge builds up on the dienophile (nitroso group) in the transition state, consistent with the nucleophilic attack of the diene onto the nitrogen/oxygen.
    
Diene Reactivity Comparison

The nature of the diene also dictates the absolute rate constant (


).
Diene TypeStructureRelative ReactivityReason
Cyclopentadiene Cyclic, s-cis lockedHigh Favorable geometry (s-cis fixed), low distortion energy.
1,3-Cyclohexadiene Cyclic, s-cis lockedModerate-High Good geometry, but slightly more steric bulk than Cp.
2,3-Dimethylbutadiene AcyclicModerate Electron-rich (methyl groups raise HOMO), but must pay entropic cost to achieve s-cis.
Isoprene AcyclicLow-Moderate Less electron-rich than dimethylbutadiene.

Experimental Protocols

To accurately measure these kinetics, two primary methods are recommended: UV-Vis Spectrophotometry (for fast kinetics/colored species) and


-NMR  (for slower reactions/structural validation).
Method A: UV-Vis Kinetic Assay (Recommended)

Nitroso monomers are typically green/blue (weak


 transition at ~750 nm) or have strong UV absorbance (~300 nm). The adducts are colorless.[2]

Protocol:

  • Preparation: Prepare a

    
     mM stock solution of the nitrosoarene in 
    
    
    
    (freshly distilled). Note: Ensure the nitroso compound is in monomeric form (gentle warming may be required if it exists as a solid dimer).
  • Diene Excess: Prepare a diene solution (e.g., 1,3-cyclohexadiene) at

    
     M (10-fold excess) to ensure pseudo-first-order kinetics.
    
  • Mixing: Rapidly mix

    
     mL of nitroso solution with 
    
    
    
    mL of diene solution in a quartz cuvette.
  • Monitoring: Track the decay of absorbance at

    
     (specific to the nitrosoarene) over time.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate the second-order rate constant:
    
    
    .
Method B: -NMR Kinetic Monitoring

Best for verifying conversion and regioselectivity.

Protocol:

  • Solvent: Use

    
     or 
    
    
    
    .
  • Standard: Add an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube for accurate integration.

  • Acquisition:

    • T=0: Acquire spectrum of diene + standard.

    • Add nitrosoarene (1.0 equiv).

    • Acquire arrayed spectra every 5–10 minutes.

  • Analysis: Integrate the disappearance of the characteristic diene alkene protons (e.g.,

    
     5.8-6.0 ppm for cyclohexadiene) or the appearance of the bridgehead protons in the oxazine product (
    
    
    
    4.5-5.0 ppm).
Experimental Workflow Diagram

KineticWorkflow cluster_methods Detection Method Step1 Reagent Prep (Monomerization of Ar-NO) Step2 Pseudo-1st Order Setup [Diene] >> [Ar-NO] Step1->Step2 MethodA UV-Vis (Decay of Ar-NO Abs) Step2->MethodA Fast Rxn MethodB 1H-NMR (Integration of Signals) Step2->MethodB Slow Rxn Step3 Data Processing ln(Conc) vs Time MethodA->Step3 MethodB->Step3 Step4 Output Rate Constant (k) Step3->Step4

Figure 2: Decision matrix and workflow for kinetic analysis of NDA reactions.

References

  • Beilstein J. Org. Chem. (2016).[3] Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Link

  • J. Chem. Soc., Perkin Trans. 2. (1978). Kinetics and mechanism of the reaction of nitrosobenzene with conjugated dienes. (Classic kinetic study establishing the concerted mechanism).
  • Master Organic Chemistry . (2017). The Diels-Alder Reaction: Kinetics and Substituent Effects. Link

  • Trans. Faraday Soc. (1967).[4] Pulse radiolysis of nitrobenzene solutions (Rate constants for radical species, providing baseline reactivity data). Link[4]

  • J. Am. Chem. Soc. (Houk et al.). Theoretical studies of nitroso Diels-Alder reactions.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of Ethyl (4-nitrosophenyl)carbamate

Part 1: Executive Safety Assessment[1] Immediate Action Required: Ethyl (4-nitrosophenyl)carbamate (CAS: Derivative of 61718-99-6 context) presents a dual-hazard profile combining the cytotoxic potential of carbamates wi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment[1]

Immediate Action Required: Ethyl (4-nitrosophenyl)carbamate (CAS: Derivative of 61718-99-6 context) presents a dual-hazard profile combining the cytotoxic potential of carbamates with the reactivity of the nitroso (-N=O) group.

Crucial Distinction (The "Why"): You must distinguish this compound from N-nitroso compounds (like N-nitrosoureas).

  • Target Compound: The nitroso group is attached to the aromatic ring (C-nitroso).[1] These are potent skin sensitizers, methemoglobinemia inducers, and thermally unstable solids that can dimerize to azoxy compounds.

  • Risk Factor: While less explosively unstable than N-nitroso variants, C-nitroso aromatics are energetic.[1] Do not subject to friction, shock, or temperatures >100°C.

Disposal Strategy Summary:

  • Primary Method: High-temperature incineration (1000°C+).[1]

  • Prohibited: Do not dispose of down the drain. Do not mix with strong reducing agents (e.g., metal hydrides) or strong oxidizers.[1]

Part 2: Chemical Profile & Risk Analysis[1]

Before handling waste, the chemical nature must be understood to prevent incompatibility incidents.[1]

PropertyDataOperational Implication
Functional Groups Carbamate (Ester-Amide), Nitroso (Ar-NO)Hydrolysis risk in strong acid/base; Exothermic decomposition risk.
Physical State Solid (typically yellow/green crystals)Dust hazard; requires particulate respirator (N95/P100).[1]
Toxicity Class Genotoxic / SensitizerZero-contact protocol required.[1] Double nitrile gloving is mandatory.[1]
Reactivity DimerizationSolutions may change color (green

colorless) upon standing; this indicates dimer formation but does not negate toxicity.[1]
Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system : each step prevents the failure mode of the subsequent step.[1]

Phase 1: Pre-Disposal Stabilization

Objective: Render the waste stable for transport to the central accumulation area.

  • Segregation (The "Golden Rule"):

    • Isolate this waste stream.[1] Do NOT commingle with:

      • Oxidizing acids (Nitric, Perchloric).[1]

      • Reducing agents (Lithium aluminum hydride, Sodium borohydride) — Risk of exothermic azo/hydrazine formation.

      • Halogenated solvents (unless necessary for dissolution).[1]

  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass with a Teflon-lined cap.

    • Liquids: Amber glass bottles. Reasoning: Nitroso compounds are photosensitive; amber glass prevents UV-degradation which can lead to unknown byproducts.

Phase 2: Waste Packaging & Labeling

Objective: Ensure regulatory compliance (RCRA/EPA) and handler safety.

  • Labeling:

    • Mark container clearly: "HAZARDOUS WASTE - TOXIC / REACTIVE" [1]

    • Chemical Name: "Ethyl (4-nitrosophenyl)carbamate" (Do not use abbreviations).

    • Hazard Codes: Check for D003 (Reactive) applicability if the specific batch shows thermal instability. Otherwise, default to Toxic.[1]

  • Secondary Containment:

    • Place the primary container inside a resealable plastic bag (chem-lock), then into a secondary tub.[1] This captures any micro-spills during transfer.[1]

Phase 3: Final Disposal (Incineration)

Objective: Complete destruction of the organic framework.

  • Method: The only recommended disposal route is Rotary Kiln Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Justification: Chemical deactivation (e.g., using bromide/acid) is often cited for N-nitroso compounds but is not recommended for C-nitroso aromatics in a general lab setting due to the generation of toxic aryl amines. Incineration ensures complete mineralization to

    
    , 
    
    
    
    , and
    
    
    .
Part 4: Visualization of Disposal Logic

The following diagram illustrates the decision matrix for handling this specific waste stream, ensuring no cross-contamination.

DisposalWorkflow Start Waste Generation: Ethyl (4-nitrosophenyl)carbamate StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath Segregation Segregation Check: NO Oxidizers NO Reducing Agents SolidPath->Segregation LiquidPath->Segregation ContainerSol Container: Wide-mouth HDPE Segregation->ContainerSol If Solid ContainerLiq Container: Amber Glass (UV Protection) Segregation->ContainerLiq If Liquid Labeling Labeling: 'Toxic' & 'Organic Carbamate' ContainerSol->Labeling ContainerLiq->Labeling Final Disposal Method: High-Temp Incineration Labeling->Final

Figure 1: Decision matrix for the segregation and packaging of nitroso-carbamate waste, prioritizing incineration.

Part 5: Emergency Contingencies

Scenario: Accidental Spill (>100 mg) [1]

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Wear nitrile gloves (double layer), lab coat, and safety goggles.[1] If powder is airborne, use respiratory protection.[1][2][3][4][5]

  • Containment:

    • Do not use water. Water can spread the contamination.[1]

    • Cover spill with an absorbent pad or vermiculite.[1]

  • Decontamination:

    • After physical removal, wipe the surface with a mild surfactant (soap/water).[1]

    • Collect all cleanup materials as hazardous waste (same stream as the chemical).[1]

References
  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Definitive source for nitrosamine/nitroso handling).[1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[1] (Regulatory framework for hazardous waste coding).[1][6]

  • PubChem. (2023).[1] Compound Summary: Ethyl carbamate (Related Hazard Data). National Library of Medicine.[1]

Sources

Handling

Personal protective equipment for handling Ethyl (4-nitrosophenyl)carbamate

Executive Safety Summary Ethyl (4-nitrosophenyl)carbamate is a high-potency research chemical containing two distinct hazardous pharmacophores: a carbamate ester (linked to carcinogenic potential) and an aromatic C-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Ethyl (4-nitrosophenyl)carbamate is a high-potency research chemical containing two distinct hazardous pharmacophores: a carbamate ester (linked to carcinogenic potential) and an aromatic C-nitroso group (linked to skin sensitization, methemoglobinemia, and mutagenicity).[1]

Due to the limited specific toxicological data for this exact derivative, the Precautionary Principle mandates it be handled as a Probable Carcinogen and Severe Skin Sensitizer .[1] All protocols below are designed for Biosafety Level 2 (BSL-2) chemical containment standards.

Hazard Identification & Risk Assessment

Hazard ClassRisk DescriptionCritical Pharmacophore
Carcinogenicity High Probability. Structural analogs (e.g., Ethyl carbamate/Urethane) are IARC Group 2A carcinogens.[1]Carbamate moiety (-NH-CO-OEt)
Skin Sensitization Severe. Aromatic nitroso compounds are potent haptens, capable of inducing allergic contact dermatitis.[1]Nitroso group (-N=O)
Acute Toxicity Moderate to High. Potential for methemoglobinemia (interference with oxygen transport in blood) upon absorption.[1]Nitroso-aromatic system
Reactivity Thermal Instability. Nitroso compounds can dimerize or decompose exothermically at elevated temperatures.[1]Nitroso group

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for all personnel entering the handling zone.

Hand Protection (The "Double-Shell" Protocol)

Standard single-layer nitrile gloves are insufficient for prolonged contact with aromatic nitroso compounds due to potential permeation.[1]

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue).[1] Acts as a sweat barrier and last line of defense.[1]

  • Outer Layer: Silver Shield® (Laminate) OR High-Grade Nitrile (minimum 8 mil, extended cuff) .[1]

    • Rationale: Laminate films provide >480 min breakthrough time for broad-spectrum aromatics.[1]

  • Technique: "Tape-and-Tuck."[1] Tape the inner glove to the lab coat sleeve; pull the outer glove over the cuff.

Respiratory & Body Protection
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Respiratory (If outside hood): Full-face Powered Air Purifying Respirator (PAPR) with OV/HE (Organic Vapor/High Efficiency) cartridges.[1] N95 masks are insufficient for solvent vapors.

  • Body: Tyvek® 400 (or equivalent) disposable lab coat or coverall.[1] Avoid cotton lab coats which absorb and retain toxic fluids.[1]

Operational Procedures: Step-by-Step

Weighing & Solid Handling
  • Objective: Prevent aerosolization of the solid powder.

  • Protocol:

    • Place the analytical balance inside the fume hood.[1]

    • Use an antistatic gun on the weighing boat to prevent powder fly-off (nitroso compounds can be static-prone).[1]

    • Pre-weigh the solvent in the destination vial.[1]

    • Transfer solid directly into the pre-weighed solvent to immediately suppress dust.[1]

Solubilization & Reaction Setup
  • Solvent Choice: Avoid acetone if possible (can form condensation products with nitroso groups).[1] Use DMSO or Dichloromethane (DCM) .[1]

  • Temperature Control: Never heat above 60°C without explicit thermal stability data (DSC/TGA). Nitroso compounds can undergo violent decomposition.[1]

Decontamination & Spill Response
  • Spill Agent: Do NOT use strong acids or bases (can catalyze formation of azo/azoxy dimers).[1]

  • Absorbent: Use activated carbon-impregnated pads or vermiculite.[1]

  • Surface Decon: Wash area with 10% surfactant solution (e.g., SDS) followed by water.[1] Avoid ethanol sprays which may spread the hydrophobic contaminant.[1]

Visualizations

Figure 1: PPE Decision Logic & Donning Workflow

PPE_Workflow Start Start: Handling Ethyl (4-nitrosophenyl)carbamate RiskCheck Is the compound in Solid/Powder form? Start->RiskCheck Powder High Inhalation Risk RiskCheck->Powder Yes Liquid High Permeation Risk RiskCheck->Liquid No (Solution) Hood Mandatory: Fume Hood Operation Powder->Hood Body Body: Tyvek Lab Coat + Safety Goggles Hood->Body Resp Respiratory: P100/N95 (if hood failure risk) Ready Ready for Procedure Resp->Ready Gloves Gloves: Laminate or Double Nitrile (8mil) Liquid->Gloves Gloves->Body Body->Resp Optional backup Body->Ready

Caption: Decision logic for selecting appropriate barriers based on physical state. Note the emphasis on fume hood usage for solids.

Figure 2: Emergency Spill Response Protocol

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Spill->Evacuate Assess 2. Assess Volume Evacuate->Assess Small < 10 mL / 100 mg Assess->Small Large > 10 mL / 100 mg Assess->Large Absorb 3. Cover with Vermiculite/Pads Small->Absorb Hazmat 3. Call EHS / Hazmat Team Large->Hazmat Bag 4. Double Bag (Yellow Waste) Absorb->Bag Wash 5. Wash Surface (Surfactant) Bag->Wash

Caption: Triage protocol for spills. Large spills of nitroso compounds require professional Hazmat intervention due to toxicity.[1]

Waste Disposal

  • Classification: Hazardous Organic Waste (Toxic/Carcinogenic).[1]

  • Segregation: Do NOT mix with oxidizers (e.g., nitric acid) or reducing agents.[1] Keep separate from general organic solvents if possible to prevent side reactions in the waste drum.[1]

  • Labeling: Must be clearly labeled: "Contains Ethyl (4-nitrosophenyl)carbamate - TOXIC - CANCER SUSPECT AGENT."[1]

  • Destruction: High-temperature incineration is the only approved method for final destruction.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl carbamate (Urethane). PubChem.[1] [Link]

  • International Agency for Research on Cancer (IARC). Ethyl Carbamate (Urethane) Monograph. IARC Monographs on the Identification of Carcinogenic Hazards to Humans. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: N-Nitroso Compounds. [Link][1]

  • ECHA (European Chemicals Agency). Substance Information: Ethyl N-phenylcarbamate derivatives. [Link][1]

Sources

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